Product packaging for Tos-PEG3-CH2COOtBu(Cat. No.:)

Tos-PEG3-CH2COOtBu

Katalognummer: B1406461
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: GAURGLGHXALBCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tos-PEG3-CH2COOtBu is a useful research compound. Its molecular formula is C19H30O8S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O8S B1406461 Tos-PEG3-CH2COOtBu

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURGLGHXALBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Tos-PEG3-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tos-PEG3-CH2COOtBu is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure is meticulously designed to offer specific chemical functionalities at either end of a flexible polyethylene glycol (PEG) spacer. This guide provides a detailed examination of its molecular architecture.

Molecular Structure Overview

The chemical name for this compound is tert-butyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate .[4] The structure can be deconstructed into four primary components: a tosyl (Tos) group, a triethylene glycol (PEG3) spacer, an acetate linker fragment (-CH2COO-), and a tert-butyl (tBu) ester protecting group.

  • Tosyl (Tos) Group : This functional group, derived from p-toluenesulfonic acid, has the structure (4-methylphenyl)sulfonyl. It is an excellent leaving group, making the terminal oxygen of the PEG chain susceptible to nucleophilic substitution reactions. This reactivity is crucial for conjugating the linker to a desired chemical moiety, often a ligand for a target protein.[5]

  • PEG3 Spacer : This is a short polyethylene glycol chain consisting of three repeating ethylene glycol units (-OCH₂CH₂-). The PEG spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. Its flexibility allows the two ends of the PROTAC to effectively bind to their respective protein targets.

  • Acetate Group (-CH2COO-) : This fragment connects the PEG3 spacer to the tert-butyl ester.

  • tert-Butyl (tBu) Ester : The tert-butyl group serves as a protecting group for the carboxylic acid. This prevents the carboxylate from participating in unwanted side reactions during synthesis. The tert-butyl ester can be selectively removed (deprotected) under acidic conditions to reveal a terminal carboxylic acid, which can then be coupled to another molecule, such as a ligand for an E3 ubiquitin ligase.

The molecule is therefore a linear chain where the tosyl group is attached to one end of the PEG3 spacer, and the other end of the spacer is connected via an ether linkage to an acetate group, which is esterified with a tert-butyl group.

Quantitative Molecular Data

The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 1530778-24-5
Molecular Formula C₁₉H₃₀O₈S
Molecular Weight 418.50 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C
Density 1.2±0.1 g/cm³
Boiling Point 517.7±45.0 °C at 760 mmHg
Flash Point 266.9±28.7 °C

Structural Connectivity Diagram

The following diagram illustrates the logical connection between the core functional components of the this compound molecule.

G cluster_tos Tosyl Group (Tos) cluster_peg PEG Spacer cluster_ester Protected Carboxylate Tos p-Toluenesulfonyl PEG3 Triethylene Glycol (-O(CH2CH2O)3-) Tos->PEG3 Sulfonate Ester Linkage Acetate Acetate (-CH2COO-) PEG3->Acetate Ether Linkage tBu tert-Butyl Ester (-C(CH3)3) Acetate->tBu Ester Linkage

Caption: Logical flow of functional groups in this compound.

Experimental Protocols

This document focuses on the chemical structure of this compound. Detailed experimental protocols for its synthesis or its application in specific bioconjugation or PROTAC formation experiments are beyond this scope and would be highly dependent on the specific substrates and target molecules involved. The synthesis generally involves the tosylation of triethylene glycol followed by alkylation with a tert-butyl haloacetate. Researchers should consult specialized synthetic chemistry literature for detailed procedural information.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Tos-PEG3-CH2COOtBu in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to their efficacy. This technical guide delves into the core of PROTAC design, focusing on the mechanism of action and practical application of a specific and versatile linker: Tos-PEG3-CH2COOtBu. This guide provides a comprehensive overview of its chemical reactivity, role in ternary complex formation, and the experimental protocols necessary for its successful implementation and evaluation in a drug discovery setting.

Introduction: The Critical Role of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker is not merely a spacer but a crucial determinant of the PROTAC's overall performance, profoundly influencing its:

  • Ternary Complex Formation: The length, flexibility, and chemical composition of the linker dictate the geometry and stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for efficient ubiquitination.[2]

  • Physicochemical Properties: The linker impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance hydrophilicity and improve pharmacokinetic properties.[3]

  • Degradation Efficacy: The choice of linker directly affects the potency (DC50 - the concentration required for 50% degradation) and efficacy (Dmax - the maximum level of degradation) of the PROTAC.[4]

Chemical Profile and Mechanism of Action of this compound

This compound is a bifunctional linker featuring a tosyl (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, connected by a three-unit polyethylene glycol chain. This specific chemical architecture provides a strategic advantage in the modular synthesis of PROTACs.

The Tosyl Group: A Reactive Handle for Nucleophilic Substitution

The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. This allows for the straightforward conjugation of the linker to a warhead or E3 ligase ligand that possesses a nucleophilic functional group, most commonly an amine (-NH2). The reaction proceeds via an SN2 mechanism, forming a stable amine linkage.[5]

The PEG3 Chain: A Modulator of Physicochemical Properties and Ternary Complex Geometry

The three-unit PEG chain imparts several desirable characteristics:

  • Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

  • Flexibility and Length: The PEG3 linker provides a defined length and degree of flexibility that can be critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex. While optimal linker length is target-dependent, studies with short PEG linkers have demonstrated potent degradation.

The Tert-butyl Ester: A Protecting Group for Sequential Amide Bond Formation

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under the conditions required for the initial nucleophilic substitution reaction involving the tosyl group. This protecting group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This newly exposed carboxylic acid can then be activated and coupled with an amine-containing partner (either the warhead or the E3 ligase ligand) to form a stable amide bond.

Quantitative Data for PROTACs with PEG3 Linkers

PROTAC Name (Target)E3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
SIM1 (BET) VHLBranched, with PEG3---
SIM2 (BET) VHLBranched, with PEG3---
SIM3 (BET) VHLBranched, with PEG3---
Unnamed (TBK1) Not SpecifiedAlkyl/Ether (12-29 atoms)396Not Specified
Unnamed (SMARCA2/4) VHLPEG250-30065-70MV-4-11

Note: The data for SIM1, SIM2, and SIM3 are from a study on trivalent PROTACs and specific DC50/Dmax values were not provided in the abstract. The TBK1 and SMARCA2/4 data are for PROTACs with linkers of varying lengths, with the most potent examples highlighted.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of PROTACs incorporating the this compound linker.

PROTAC Synthesis

The synthesis of a PROTAC using this compound is a two-step process involving the initial conjugation of the linker to one of the ligands, followed by deprotection and coupling to the second ligand.

Step 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the reaction of the tosylated linker with an amine-containing ligand (Ligand-NH2).

  • Materials:

    • Ligand-NH2 (warhead or E3 ligase ligand)

    • This compound

    • Anhydrous Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Nitrogen or Argon gas

    • Reaction vessel

    • Stir plate and stir bar

    • LC-MS for reaction monitoring

  • Procedure:

    • Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C under an inert atmosphere (nitrogen or argon) overnight.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography or preparative HPLC.

Step 2: Deprotection of the Tert-butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the carboxylic acid.

  • Materials:

    • tBu-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Reaction vessel

    • Stir plate and stir bar

  • Procedure:

    • Dissolve the tBu-protected intermediate in a 1:1 mixture of TFA and DCM. A common concentration is 50% TFA in DCM.

    • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, remove the TFA and DCM under reduced pressure.

    • The crude carboxylic acid can often be used directly in the next step without further purification.

Step 3: Amide Bond Formation

This protocol describes the coupling of the deprotected carboxylic acid with the second amine-containing ligand.

  • Materials:

    • Carboxylic acid intermediate from Step 2

    • Amine-containing ligand (the remaining partner)

    • Anhydrous DMF

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other coupling reagent (e.g., EDC/HOBt)

    • DIPEA

    • Reaction vessel

    • Stir plate and stir bar

  • Procedure:

    • Dissolve the carboxylic acid intermediate (1.0 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC product using preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Biological Evaluation

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell line expressing the target protein and relevant E3 ligase

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and supplements

    • 6-well plates

    • Ice-cold phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Materials:

    • Cell line of interest

    • PROTAC stock solution

    • 96-well plates

    • MTS reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

    • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

    • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubation: Incubate the plate at 37°C for 1-4 hours.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binding PROTAC PROTAC PROTAC->Ternary Complex Bridging E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruitment Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proximity-induced Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow Start Start Step1 Nucleophilic Substitution: Ligand-NH2 + this compound Start->Step1 Intermediate1 tBu-Protected Intermediate Step1->Intermediate1 Step2 Deprotection: TFA/DCM Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling: + Ligand-NH2 (HATU/DIPEA) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization NMR & Mass Spec Purification->Characterization End End Characterization->End

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding & Treatment with PROTAC Start->Cell_Culture Lysis Cell Lysis & Protein Quantification (BCA) Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantification, DC50, Dmax Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, and this compound represents a versatile and synthetically accessible building block for their construction. Its well-defined chemical reactivity allows for a modular and strategic approach to PROTAC synthesis. The protocols and data presented in this guide provide a framework for the successful implementation of this linker in drug discovery programs aimed at developing novel protein degraders. While the optimal linker is always dependent on the specific target and E3 ligase combination, the principles and methodologies outlined herein serve as a robust starting point for the rational design and evaluation of next-generation therapeutics.

References

The Tert-Butyl Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (tBu) ester is a cornerstone protecting group in the field of bioconjugation, prized for its unique combination of stability and controlled lability. Its strategic application enables the temporary masking of carboxylic acid functionalities, preventing unwanted side reactions during complex synthetic sequences. This allows for the precise and efficient construction of bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated biomolecular probes. This technical guide provides an in-depth exploration of the function and application of the tert-butyl ester in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.

Core Function: A Sterically Hindered, Acid-Labile Protecting Group

The primary role of the tert-butyl ester in bioconjugation is to serve as a temporary protecting group for carboxylic acids. The bulky tert-butyl group provides significant steric hindrance, rendering the ester exceptionally stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. This stability is crucial during multi-step syntheses where other functional groups on the biomolecule or the conjugation partner are being manipulated.

The key to the tert-butyl ester's utility lies in its selective removal under acidic conditions. The mechanism of deprotection proceeds through the formation of a stable tertiary carbocation, which is readily accomplished with strong acids such as trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the carboxylic acid without disturbing other acid-sensitive protecting groups that may be present in the molecule, such as the Boc group under certain conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of tert-butyl esters in bioconjugation, including reaction yields for their formation and cleavage, as well as their stability under various conditions.

Table 1: Synthesis and Deprotection Yields of Tert-Butyl Esters

ReactionReagents and ConditionsSubstrateYield (%)Reference
Esterification tert-Butyl acetate, perchloric acidL-γ-Methyleneglutamic acid derivative70[1]
Deprotection Trifluoroacetic acid (TFA), anisoleBoc- and tBu-protected cyclic amide98[1]
Deprotection 3M HClBoc- and tBu-protected cyclic amide85 (Boc only)[1]
Deprotection 50% TFA in Dichloromethane (DCM)General tert-butyl estersHigh[2]
Deprotection 95% TFAPeptides with tBu side-chain protectionGood Purity[2]
Deprotection ZnBr₂ in DCMN-(PhF)amino acid tert-butyl estersGood
Deprotection Aqueous phosphoric acid (85%)Various tert-butyl estersHigh

Table 2: Comparative Stability of Ester Protecting Groups

Ester GroupConditionsStabilityReference
Tert-Butyl Ester GI homogenate (1 h)>50% remaining
Methyl, Ethyl, Cyclopropyl, Cyclopropylmethyl Esters GI homogenate (1 h)<10% remaining
Tert-Butyl Ester Mouse plasma (1 h)>50% remaining
Tert-Butyl Ester Basic conditions (e.g., 20% piperidine in DMF)Stable
Tert-Butyl Ester Mild acidic conditionsLabile

Experimental Protocols

Protocol 1: NHS Ester-Mediated Coupling of a Tert-Butyl Ester-Containing Molecule to a Protein

This protocol describes a general procedure for the conjugation of a small molecule containing a tert-butyl protected carboxylic acid and an amine-reactive N-hydroxysuccinimide (NHS) ester to a protein.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer)

  • Tert-butyl ester-containing NHS ester linker (dissolved in anhydrous DMSO or DMF to 10 mM)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

Methodology:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH range of 8.3-8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Prepare a 10 mM stock solution of the tert-butyl ester-containing NHS ester linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the protein solution, add the NHS ester stock solution to achieve a desired molar excess (typically 5- to 20-fold). The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight on ice.

  • Purification:

    • Remove unreacted NHS ester and byproducts by applying the reaction mixture to a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions.

Protocol 2: Deprotection of the Tert-Butyl Ester from a Bioconjugate using Trifluoroacetic Acid (TFA)

This protocol outlines the cleavage of the tert-butyl ester protecting group from the purified bioconjugate to reveal the free carboxylic acid.

Materials:

  • Lyophilized tert-butyl ester-protected bioconjugate

  • Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Anhydrous dichloromethane (DCM) (optional, for dissolution)

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Preparation of the Bioconjugate: If the purified bioconjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized bioconjugate in the deprotection solution. If solubility is an issue, a minimal amount of anhydrous DCM can be used. A common ratio is 1:1 (v/v) of the TFA cocktail to DCM.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS.

  • Isolation of the Deprotected Bioconjugate:

    • Remove the TFA and DCM by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the precipitated bioconjugate.

    • Decant the ether and wash the pellet with cold ether two more times to remove residual TFA and scavengers.

    • Dry the final deprotected bioconjugate under vacuum.

Visualizing Workflows and Pathways

Logical Workflow: Solid-Phase Peptide Synthesis (SPPS) with Tert-Butyl Ester Side-Chain Protection

The following diagram illustrates the iterative process of Fmoc-based solid-phase peptide synthesis, highlighting the role of the tert-butyl ester in protecting the side chain of an acidic amino acid like aspartic acid (Asp).

SPPS_Workflow Resin Resin Fmoc_AA_Attach Attach Fmoc-AA(OtBu)-OH Resin->Fmoc_AA_Attach Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA_Attach->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Continue Elongation Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Synthesis Complete Peptide Purified Peptide with free COOH Cleavage->Peptide

Caption: Workflow of Fmoc-SPPS utilizing tert-butyl ester side-chain protection.

Signaling Pathway: Mechanism of Action of a 6-Diazo-5-oxo-L-norleucine (DON) Prodrug

Tert-butyl esters are used to create prodrugs of active pharmaceutical ingredients like DON, a glutamine antagonist. The prodrug enhances metabolic stability and tumor delivery. Once inside the cancer cell, the protecting groups are cleaved, releasing the active DON, which then inhibits glutamine metabolism, leading to cancer cell death.

DON_Pathway Prodrug tBu-Ester DON Prodrug (e.g., DRP-104) Tumor_Cell Tumor Cell Prodrug->Tumor_Cell Tumor Targeting Active_DON Active DON Tumor_Cell->Active_DON Intracellular Cleavage Glutaminolysis Glutaminolysis Enzymes (e.g., GLS, ASNS) Active_DON->Glutaminolysis Inhibition Glutamine_Transporter Glutamine Transporters (e.g., ASCT2) Glutamine_Transporter->Glutaminolysis Glutamine Glutamine Glutamine->Glutamine_Transporter Metabolic_Stress Metabolic Stress Glutaminolysis->Metabolic_Stress Nucleotide_Synthesis Inhibition of Nucleotide Synthesis Metabolic_Stress->Nucleotide_Synthesis mTOR_Signaling Inhibition of mTOR Signaling Metabolic_Stress->mTOR_Signaling Apoptosis Apoptosis Nucleotide_Synthesis->Apoptosis mTOR_Signaling->Apoptosis

Caption: Simplified signaling pathway of a tert-butyl ester-protected DON prodrug in cancer cells.

References

A Technical Guide to the Solubility and Stability of Tos-PEG3-CH2COOtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-CH2COOtBu is a heterobifunctional crosslinker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As a key component in drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, storage, and application in synthesizing well-defined molecular architectures. This guide provides an in-depth analysis of the solubility and stability of this compound, supported by data inferred from its constituent functional groups, detailed experimental protocols for property determination, and visual diagrams to elucidate key concepts.

Molecular Structure and Physicochemical Properties

This compound is comprised of three key functional components: a tosyl (Tos) group, a triethylene glycol (PEG3) spacer, and a tert-butyl (tBu) ester protected carboxylic acid. Each of these moieties contributes to the overall solubility and stability profile of the molecule.

While specific experimental data for this compound is limited, a Safety Data Sheet indicates it is a solid with no available data on properties such as melting point or water solubility.[4] The SDS further states that the compound is stable under recommended storage conditions.[4]

Solubility Profile

The solubility of this compound is dictated by the combined characteristics of its hydrophilic PEG chain and its more hydrophobic tosyl and tert-butyl ester groups. Polyethylene glycol (PEG) is known for its solubility in a wide range of solvents, including water and many organic solvents. However, the presence of large hydrophobic groups can decrease its aqueous solubility. A related compound, H2N-PEG3-CH2COOtBu, is reported to be soluble in water, DMSO, DCM, and DMF, suggesting that the PEG3-CH2COOtBu core imparts solubility in these common laboratory solvents.

Table 1: Predicted Solubility of this compound

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThe PEG chain and polar functional groups are well-solvated.
Chlorinated Dichloromethane (DCM), ChloroformHighPEG chains are generally soluble in these solvents.
Aqueous Water, PBS BufferModerate to LowThe hydrophilic PEG chain promotes solubility, but the hydrophobic tosyl and tert-butyl groups may limit it.
Alcohols Ethanol, MethanolModeratePEGs have moderate solubility in alcohols.
Ethers Diethyl EtherLowPEGs are generally not soluble in ether.
Non-polar TolueneLowWhile heating can improve the solubility of PEG in toluene, it is generally low.

Stability Profile

The stability of this compound is contingent on the chemical integrity of its three main functional groups, each susceptible to degradation under specific conditions. The manufacturer recommends storing the compound in a cool, well-ventilated area, away from direct sunlight and ignition sources, with storage at -20°C as a powder or -80°C in solvent. It is noted to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Table 2: Stability of this compound Functional Groups

Functional GroupConditions to AvoidPotential Degradation Pathway
Tosyl (Tos) Ester Moisture, Strong Acids, Strong Bases, Elevated TemperaturesHydrolysis to p-toluenesulfonic acid; Nucleophilic substitution or elimination under basic conditions.
PEG3 Ether Linkages Extreme pH, High TemperaturesGenerally stable to heat, acid, and alkali, but can degrade under harsh conditions.
tert-Butyl (tBu) Ester Strong Acids (e.g., TFA)Cleavage to the corresponding carboxylic acid.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at a predetermined wavelength using UV-Vis spectroscopy or concentration using HPLC-UV.

  • Equilibrium Solubility Measurement: Add an excess amount of solid this compound to a known volume of the aqueous solvent (e.g., water, PBS).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using the previously established UV-Vis or HPLC method.

Protocol 2: Stability Assessment by HPLC
  • Forced Degradation Study: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching: Neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Data Analysis: Quantify the percentage of the remaining parent compound at each time point to determine the degradation kinetics.

Visualizations

Molecular Structure and Functional Groups

cluster_0 This compound Tos Tosyl Group (Good Leaving Group) PEG PEG3 Spacer (Hydrophilic Linker) Tos->PEG covalent bond Ester tert-Butyl Ester (Protecting Group) PEG->Ester covalent bond

Caption: Key functional groups of the this compound molecule.

General Workflow for PROTAC Synthesis

A Target Protein Ligand with Nucleophile (e.g., -OH, -NH2) C Nucleophilic Substitution (SN2 Reaction) A->C B This compound B->C D Intermediate Product C->D E Deprotection of tert-Butyl Ester (Acidic) D->E F Carboxylic Acid Intermediate E->F H Amide Coupling F->H G E3 Ligase Ligand with Amine G->H I Final PROTAC Molecule H->I

Caption: A generalized synthetic workflow for utilizing this compound in PROTAC synthesis.

Factors Affecting Stability

cluster_tosyl Tosyl Group Stability cluster_ester tert-Butyl Ester Stability Tosyl Tosyl Group T_pH pH (Acidic/Basic) Tosyl->T_pH T_Temp Temperature Tosyl->T_Temp T_Moisture Moisture Tosyl->T_Moisture Ester tert-Butyl Ester E_Acid Strong Acid Ester->E_Acid

Caption: Key environmental factors influencing the stability of this compound's functional groups.

Conclusion

References

A Technical Guide to Tos-PEG3-CH2COOtBu: A Heterobifunctional Linker for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key characteristics, synthesis, and application of Tos-PEG3-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1][2] The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Core Compound Data: this compound

The fundamental properties of this compound are summarized below, providing essential information for its application in chemical synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C19H30O8S[3]
Molecular Weight 418.5 g/mol [3]
CAS Number 1530778-24-5[3]
Full Chemical Name tert-butyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetateN/A
Synonyms This compound, (2-(2-[2-(TOLUENE-4-SULFONYLOXY)-ETHOXY]-ETHOXY)-ETHOXY)-ACETIC ACID TERT-BUTYL ESTERN/A
Primary Application Heterobifunctional linker for PROTAC synthesis

The PROTAC Mechanism of Action

PROTACs are bifunctional molecules that bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds POI & E3 Ligase POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_chain Polyubiquitin Chain POI_bound->Ub_chain Polyubiquitination E3_bound->POI_bound Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_chain->Proteasome Recognition & Degradation Degraded_POI Proteasome->Degraded_POI cluster_ternary cluster_ternary Linker_Synthesis_Workflow start Start: Triethylene Glycol (PEG3 Diol) step1 Step 1: Mono-protection (e.g., with t-Butyl bromoacetate) start->step1 intermediate1 Intermediate: HO-PEG3-CH2COOtBu step1->intermediate1 step2 Step 2: Tosylation of remaining -OH group intermediate1->step2 product Final Product: This compound step2->product purification Purification (Column Chromatography) product->purification PROTAC_Synthesis_Workflow start_linker This compound step1 Step 1: Nucleophilic Substitution (SN2 Reaction) start_linker->step1 start_e3 E3 Ligase Ligand (with nucleophile, e.g., -NH2, -OH) start_e3->step1 start_poi Target Protein Ligand (with -COOH) step3 Step 3: Amide Coupling (e.g., with HATU, DIPEA) start_poi->step3 intermediate1 Intermediate: E3-Ligand-NH-PEG3-CH2COOtBu step1->intermediate1 step2 Step 2: Deprotection of t-Butyl ester (e.g., with TFA) intermediate1->step2 intermediate2 Intermediate: E3-Ligand-NH-PEG3-CH2COOH step2->intermediate2 intermediate2->step3 product Final PROTAC Molecule step3->product

References

The Architecture of Innovation: A Technical Guide to the Discovery and Development of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the ability to precisely link a potent payload to a targeting moiety is paramount. This has led to the rise of sophisticated molecular bridges, with heterobifunctional polyethylene glycol (PEG) linkers emerging as a cornerstone technology. Their unique properties of biocompatibility, hydrophilicity, and tunable length have revolutionized the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), enhancing their efficacy and safety profiles. This in-depth technical guide explores the discovery, synthesis, characterization, and application of these critical components in modern drug development.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol with distinct reactive functional groups at each terminus.[1][2] This dual reactivity allows for the specific and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[3][4] The PEG backbone itself is not merely a passive spacer; it imparts crucial physicochemical properties to the resulting conjugate.

Key Features and Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic payloads, preventing aggregation and improving formulation stability.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation half-life, leading to greater accumulation at the target site.

  • Reduced Immunogenicity: The flexible PEG chain can create a protective hydration shell, shielding the payload and other components from the immune system.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules to ensure proper biological function.

Synthesis and Purification of Heterobifunctional PEG Linkers

The synthesis of heterobifunctional PEG linkers typically involves the modification of commercially available PEG diols or the ring-opening polymerization of ethylene oxide with a functional initiator. A common strategy is the asymmetric modification of a symmetrical PEG, where one hydroxyl group is selectively activated and replaced with a desired functional group, followed by the modification of the other terminus.

Experimental Protocol: Synthesis of α-Azido-ω-hydroxyl PEG

This protocol describes a two-step synthesis to create an azide-functionalized PEG linker, a versatile intermediate for "click" chemistry.

Step 1: Mesylation of mPEG-OH

  • Dissolve dry mPEG-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).

  • Add triethylamine (Et3N) (1.3 equivalents) to the solution.

  • Cool the mixture to -10°C in an ice-salt bath.

  • Slowly add mesyl chloride (MsCl) (2.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the organic phase with CH2Cl2, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure to obtain the mPEG-OMs intermediate.

Step 2: Azidation of mPEG-OMs

  • Dissolve the mPEG-OMs intermediate (1 equivalent) in ethanol.

  • Add sodium azide (NaN3) (1.5 equivalents) to the solution.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the solution under reduced pressure.

  • Dissolve the residue in CH2Cl2 and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution to yield the final product, mPEG-N3.

Logical Relationship of Heterobifunctional PEG Linker Synthesis

Synthesis of a Heterobifunctional PEG Linker (e.g., Azide-PEG-Amine) start Start with α-allyl-ω-hydroxyl PEG step1 Two-step modification of the hydroxyl end to an azido group start->step1 intermediate1 α-allyl-ω-azido PEG step1->intermediate1 step2 Radical addition of a thiol compound to the allyl terminal end intermediate1->step2 final_product Azide-PEG-Amine step2->final_product

Caption: A generalized workflow for the synthesis of an Azide-PEG-Amine heterobifunctional linker.

Characterization of Heterobifunctional PEG Linkers

Thorough characterization is crucial to confirm the structure, purity, and functionality of the synthesized linkers. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

MS is used to confirm the molecular weight and assess the purity of the PEG linkers. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Sample Preparation:

    • Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.

    • Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (Q-TOF or Orbitrap) Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: 100 - 2000 m/z.

  • Data Analysis:

    • Use the instrument's software to deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the compound. The spectrum should show a distribution of peaks separated by 44 Da, corresponding to the mass of the ethylene glycol monomer.

Experimental Workflow for MS Analysis

Workflow for Mass Spectrometry Analysis of PEG Linkers sample_prep Sample Preparation (Dissolution and Dilution) instrument_setup Instrument Setup and Calibration sample_prep->instrument_setup data_acquisition Data Acquisition (LC-MS or MALDI-TOF) instrument_setup->data_acquisition spectral_processing Spectral Processing (Deconvolution, Peak Picking) data_acquisition->spectral_processing data_analysis Data Analysis (MW Confirmation, Purity Assessment) spectral_processing->data_analysis

Caption: A generalized workflow for the mass spectrometry analysis of heterobifunctional PEG linkers.

NMR Spectroscopy Analysis

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the final product and intermediates. NMR can verify the presence and integrity of the terminal functional groups and quantify the average number of PEG units.

  • Sample Preparation: Dissolve approximately 5 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrument Setup:

    • Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the spectrum at room temperature.

  • Data Analysis:

    • Identify the characteristic peaks for the PEG backbone (typically a large singlet around 3.64 ppm in CDCl₃).

    • Identify the peaks corresponding to the protons of the terminal functional groups. The chemical shifts of these protons will be indicative of the specific functional groups present.

    • Calculate the degree of functionalization and the molecular weight by comparing the integration of the terminal group protons to the integration of the PEG backbone protons.

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of ADCs and PROTACs, where they significantly influence the therapeutic's performance.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the PEG linker, particularly its length and hydrophilicity, are critical for the ADC's efficacy and safety.

Quantitative Data: Impact of PEG Linker Length on ADC Performance

PEG Linker LengthIn Vitro CytotoxicityIn Vivo EfficacyPlasma Half-LifeAggregationReference
Short (e.g., PEG4)Generally higherMay be lowerShorterHigher with hydrophobic drugs
Medium (e.g., PEG8, PEG12)ModerateOften optimalIntermediateModerate
Long (e.g., PEG24)May be lowerCan be higherLongerLower

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.

Signaling Pathway of an ADC

Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation binding ADC binds to target antigen on cancer cell surface ADC->binding Targeting internalization Internalization via endocytosis binding->internalization lysosome Trafficking to lysosome internalization->lysosome release Linker cleavage and payload release lysosome->release payload_action Payload induces cell death (apoptosis) release->payload_action

Caption: The signaling pathway illustrating the mechanism of action of an antibody-drug conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.

Quantitative Data: Impact of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12InactiveN/A
TBK121396
TBK12929276
CRBN9 (alkyl)Concentration-dependent decrease-
CRBN3 PEG unitsWeak degradation-
BTK< 4 PEG unitsImpaired potency-
BTK≥ 4 PEG unitsPotent-

DC50: concentration for 50% degradation; Dmax: maximum degradation.

PROTAC Mechanism of Action

Mechanism of Action of a PROTAC PROTAC PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) PROTAC->ternary_complex POI Target Protein (POI) POI->ternary_complex E3 E3 Ubiquitin Ligase E3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degraded_poi Degraded POI proteasome->degraded_poi

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its efficacy and safety. Several methods are used to determine the average DAR.

Experimental Protocol: DAR Determination by UV-Vis Spectrophotometry

This method relies on the distinct UV absorbance of the antibody and the payload at different wavelengths.

  • Determine Molar Extinction Coefficients: Experimentally determine or obtain from literature the molar extinction coefficients (ε) for both the antibody and the free drug at two selected wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).

  • Sample Measurement:

    • Prepare the purified ADC sample in a suitable, non-interfering buffer.

    • Measure the absorbance of the ADC solution at both selected wavelengths using a spectrophotometer.

  • DAR Calculation:

    • Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).

    • The average DAR is then calculated as the molar ratio of the drug to the antibody (DAR = C_Drug / C_Ab).

Conclusion and Future Directions

Heterobifunctional PEG linkers are indispensable tools in the development of next-generation targeted therapies. Their versatility allows for the fine-tuning of the physicochemical and pharmacokinetic properties of ADCs and PROTACs, leading to improved therapeutic outcomes. Future research will likely focus on the development of novel linker technologies, including cleavable linkers that respond to specific tumor microenvironment stimuli and multi-arm PEGs for the delivery of multiple payloads. The continued innovation in linker design will undoubtedly pave the way for safer and more effective treatments for a wide range of diseases.

References

An In-depth Technical Guide to PEGylation for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) conjugation, or PEGylation, a pivotal technology in drug development for enhancing the therapeutic potential of proteins. This document delves into the core principles of PEGylation, from fundamental chemistry to practical applications, offering detailed experimental protocols and quantitative data to inform research and development efforts.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching one or more chains of polyethylene glycol (PEG) to a protein molecule.[1] This modification is a well-established and widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] The pioneering work in the late 1970s demonstrated that attaching PEG to proteins like bovine serum albumin could markedly enhance their properties, laying the foundation for a technology that is now central to the development of numerous approved therapeutic proteins.

The primary benefits of PEGylating a therapeutic protein are driven by the physicochemical properties of the PEG polymer itself. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a protein, creates a hydrated shield around it.[1] This steric hindrance and increased hydrodynamic volume are responsible for the significant pharmacological advantages observed in PEGylated proteins.

Key Advantages of Protein PEGylation:

  • Extended Circulating Half-Life: The increased size of the PEG-protein conjugate significantly reduces its rate of renal clearance, leading to a prolonged presence in the bloodstream and allowing for less frequent dosing.[2]

  • Reduced Immunogenicity and Antigenicity: The PEG shield can mask epitopes on the protein surface, preventing recognition by the immune system and reducing the formation of anti-drug antibodies (ADAs).[3]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic proteins, which is advantageous for formulation and delivery.

The Chemistry of PEGylation

The strategies for PEGylating proteins have evolved from early, non-specific methods to highly controlled, site-specific techniques, often categorized into "generations" of PEGylation chemistry.

First-Generation PEGylation

First-generation PEGylation typically involves the use of a linear methoxy-PEG (mPEG) activated with a functional group that reacts with common amino acid side chains, most notably the ε-amino group of lysine residues. Reagents like PEG-N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at neutral to slightly alkaline pH, forming stable amide bonds.

While effective, this approach often results in a heterogeneous mixture of products, including positional isomers and proteins with varying numbers of attached PEG chains (mono-, di-, multi-PEGylated species). This heterogeneity can complicate purification and characterization and may lead to variability in biological activity.

Second-Generation PEGylation

To overcome the limitations of first-generation techniques, second-generation PEGylation focuses on improving selectivity and control over the conjugation process. This includes:

  • Site-Specific PEGylation: Targeting specific amino acids or sites on the protein to produce a more homogeneous product. A common strategy is N-terminal PEGylation, which can be achieved by reductive amination using PEG-aldehyde at a mildly acidic pH. Under these conditions, the α-amino group at the N-terminus is more reactive than the ε-amino groups of lysine residues.

  • Thiol-Specific PEGylation: Cysteine residues, which are less abundant than lysines, offer a prime target for site-specific modification. PEG-maleimide reagents react specifically with the free sulfhydryl group of cysteine residues. This often requires genetic engineering to introduce a free cysteine at a desired location that does not interfere with protein folding or function.

  • Branched PEG: The use of branched or "Y-shaped" PEG molecules provides a bulkier steric shield with a single attachment point. This can offer enhanced protection against proteolysis and immunogenicity compared to a linear PEG of the same molecular weight.

The logical evolution of these strategies is visualized below, moving from random to highly controlled conjugation.

PEGylation_Strategies random Random Lysine PEGylation (e.g., PEG-NHS) heterogeneous Heterogeneous Mixture random->heterogeneous Leads to n_terminal N-terminal Specific (e.g., PEG-Aldehyde) homogeneous Homogeneous Conjugate n_terminal->homogeneous Enables thiol Thiol Specific (e.g., PEG-Maleimide) thiol->homogeneous Enables branched Branched PEG Architectures branched->homogeneous Improves

Caption: Evolution of PEGylation strategies from random to site-specific conjugation.

Quantitative Impact of PEGylation on Protein Properties

The effects of PEGylation can be quantified by comparing the properties of the modified protein to its native counterpart. The following tables summarize representative data from the literature.

Impact on Pharmacokinetics (Circulatory Half-Life)

PEGylation dramatically increases the hydrodynamic size of proteins, which reduces their clearance by the kidneys and extends their circulation time in the body.

ProteinPEG Size (kDa) & TypeNative Half-LifePEGylated Half-LifeFold Increase
Granulocyte Colony-Stimulating Factor (G-CSF) 20 (Linear)~3.5 hup to 42 h~12
Interferon alfa-2a 40 (Branched)~2.3 h~50 h (absorption)~22
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) 20 (Linear)1.1 h28 h~25
Interferon alfa-2b 12 (Linear)~2.3 h~4.6 h (absorption)~2
Impact on In Vitro Biological Activity

The steric hindrance from the attached PEG chain can sometimes reduce the binding affinity of a protein to its receptor or substrate, leading to a decrease in in vitro activity. However, this is often offset by the greatly improved in vivo stability and exposure.

ProteinPEG Size (kDa) & TypeRetained In Vitro Activity
Interferon alfa-2a 40 (Branched)~7% of native protein
Interferon alfa-2b 12 (Linear)~28% of native protein
Uricase 10 (Branched)~90% of native protein
TNF-α (lysine-deficient) 10 (Branched)93% of native protein
TNF-α (lysine-deficient) 40 (Branched)65% of native protein
Impact on Immunogenicity

PEGylation generally reduces the immunogenicity of therapeutic proteins by masking antigenic sites. However, anti-PEG antibodies can sometimes develop, which is an area of active research.

ProteinPEGylation StatusImmunogenicity Observation
Certolizumab Pegol (Fab') PEGylatedInduced fewer T-cell lines compared to the non-PEGylated form, diminishing peptide presentation to T-cells.
Uricase PEGylated (20 kDa)Greatly reduced antigenicity compared to native uricase.
Various Proteins PEGylatedPEGylation can reduce the formation of anti-drug antibodies (ADAs) by creating a hydrophilic shield.

Experimental Protocols

This section provides detailed methodologies for the key stages of protein PEGylation: the conjugation reaction, purification of the product, and characterization of the final conjugate.

General Experimental Workflow

The process of creating and verifying a PEGylated protein follows a logical sequence of steps, each requiring careful optimization.

PEGylation_Workflow start Start: Native Protein reaction PEGylation Reaction (Protein + Activated PEG) start->reaction purification Purification (e.g., IEX, SEC) reaction->purification Reaction Mixture characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization Purified Fractions final_product Final Product: Pure PEG-Protein characterization->final_product Verified Conjugate

Caption: A typical experimental workflow for protein PEGylation.
Protocol: Amine-Specific PEGylation with PEG-NHS Ester

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

  • Target protein

  • PEG-NHS Ester (e.g., mPEG-succinimidyl valerate, MW 20 kDa)

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. (Ensure buffer is free of primary amines like Tris or glycine).

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Dialysis or size-exclusion chromatography equipment for purification.

Procedure:

  • Protein Preparation: Dissolve the protein to be PEGylated in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer via dialysis or a desalting column.

  • PEG-NHS Ester Preparation: Immediately before use, warm the vial of PEG-NHS Ester to room temperature. Weigh the required amount and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL or ~10 mM). Do not store the reconstituted PEG-NHS solution, as the NHS ester is susceptible to hydrolysis.

  • Molar Ratio Calculation: Determine the desired molar excess of PEG-NHS Ester to protein. A starting point is often a 5- to 20-fold molar excess. The optimal ratio must be determined empirically for each protein.

    • Calculation:(mg Protein / MW Protein) * Molar Excess * MW PEG = mg PEG to add

  • Conjugation Reaction: Slowly add the calculated volume of the PEG-NHS Ester stock solution to the stirring protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Typical conditions are 1 hour at room temperature or 2-3 hours at 4°C with gentle stirring. The optimal time and temperature should be determined experimentally.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.

  • Purification: Immediately proceed to purify the PEGylated protein from unreacted PEG and native protein using a suitable chromatography method (see Protocols 4.3 and 4.4).

Protocol: Purification by Ion Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated species from the native protein. The attachment of PEG shields the protein's surface charges, causing the conjugate to elute at a different salt concentration than the unmodified protein. Cation exchange chromatography (CEX) is commonly used.

Materials:

  • PEGylation reaction mixture

  • Cation Exchange Column (e.g., SP Sepharose, Sartobind S)

  • Buffer A (Equilibration/Binding): 20 mM Sodium Phosphate, pH 6.0

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

  • Chromatography system (e.g., FPLC, HPLC)

Procedure:

  • Sample Preparation: Dilute the PEGylation reaction mixture with Buffer A to reduce the salt concentration and ensure binding to the column.

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CVs) of Buffer A until the UV and conductivity baselines are stable.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CVs). The PEGylated species, having their positive charges shielded, will typically elute earlier (at a lower salt concentration) than the more positively charged native protein.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE (Protocol 4.5) and/or SEC (Protocol 4.4) to identify which fractions contain the desired mono-PEGylated product.

Protocol: Purification/Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases a protein's size, SEC is effective for separating PEG-protein conjugates from the smaller, native protein and for removing excess, unreacted PEG.

Materials:

  • PEGylation reaction mixture or IEX-purified fractions

  • SEC Column (e.g., Superdex 200, Agilent AdvanceBio SEC) suitable for the molecular weight range of the conjugate.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a buffer optimized to reduce non-specific interactions (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2).

  • Chromatography system (e.g., HPLC, UPLC) with UV detection.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a defined volume of the sample (e.g., 10-100 µL) onto the column.

  • Elution: Run the mobile phase isocratically for a sufficient time to allow all species to elute.

  • Detection and Analysis: Monitor the eluate at 280 nm. The PEGylated protein will elute earlier than the native protein due to its larger size. Unreacted PEG may also be detected if a refractive index (RI) detector is used in series. The purity can be assessed by integrating the peak areas.

Protocol: Characterization by SDS-PAGE

SDS-PAGE is a fundamental technique to quickly assess the outcome of a PEGylation reaction. The attached PEG chain increases the apparent molecular weight of the protein, causing it to migrate more slowly in the gel.

Materials:

  • Polyacrylamide gels (e.g., 4-15% gradient gel)

  • SDS-PAGE running buffer (e.g., Tris/Glycine/SDS)

  • 2X Laemmli Sample Buffer (with β-mercaptoethanol or DTT)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or silver stain

  • Samples: Native protein, PEGylation reaction mixture, purified fractions.

Procedure:

  • Sample Preparation: Mix samples 1:1 with 2X Laemmli Sample Buffer.

  • Denaturation: Heat the samples at 95-100°C for 5 minutes.

  • Gel Loading: Load the molecular weight standards and prepared samples into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., at a constant voltage of 150-200V) until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining until protein bands are clearly visible against a clear background. For higher sensitivity, silver staining can be used.

  • Analysis: Visualize the gel. The PEGylated protein will appear as a band (or smear, due to PEG polydispersity) with a higher apparent molecular weight than the native protein. The presence of bands corresponding to mono-, di-, and multi-PEGylated species can often be resolved. It is important to note that PEGylated proteins often migrate slower than expected based on their actual molecular weight due to interactions between PEG and SDS.

Protocol: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and confirming the degree of PEGylation (the number of PEG chains attached).

Materials:

  • Purified PEGylated protein sample

  • MALDI Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile / 0.1% trifluoroacetic acid (TFA)).

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample-Matrix Preparation: Mix the purified protein sample (typically ~1 pmol/µL) with the matrix solution in a 1:1 ratio (v/v).

  • Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air dry completely at room temperature. This process co-crystallizes the sample with the matrix material.

  • Instrumental Analysis: Insert the target plate into the mass spectrometer. Acquire spectra in linear, positive ion mode, which is suitable for large molecules. The mass range should be set to encompass the expected molecular weights of the native and PEGylated species.

  • Data Analysis: The resulting spectrum will show a series of peaks. The peak for the native protein will be present if there is any unreacted starting material. The PEGylated protein will appear as a broader peak (or a distribution of peaks) at a higher mass-to-charge (m/z) ratio. The mass difference between the native protein peak and the PEGylated protein peak(s) corresponds to the mass of the attached PEG chain(s), confirming the success and degree of PEGylation.

Mechanism of Action: A Case Study of PEG-Interferon

To illustrate the biological consequence of PEGylation, we examine the signaling pathway of PEG-Interferon alfa-2a, a widely used antiviral therapeutic. The PEG moiety does not alter the fundamental mechanism of action of interferon but profoundly changes its pharmacokinetics, leading to sustained signaling and improved therapeutic outcomes.

Once administered, PEG-Interferon alfa-2a binds to the Type I interferon receptor (IFNAR) on the surface of target cells. This binding initiates the JAK-STAT signaling cascade.

IFN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR Receptor JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 Forms STAT2->ISGF3 Forms IRF9 IRF9 IRF9->ISGF3 Forms ISRE ISRE (DNA Element) ISGF3->ISRE Translocates & Binds to ISG Transcription of Antiviral Genes (ISGs) ISRE->ISG Initiates PEG_IFN PEG-Interferon alfa-2a PEG_IFN->IFNAR Binds

Caption: Simplified signaling pathway of PEG-Interferon alfa-2a.

Pathway Description:

  • Receptor Binding: PEG-Interferon alfa-2a binds to the IFNAR1 and IFNAR2 subunits of the interferon receptor.

  • Kinase Activation: This binding activates the associated Janus kinases, JAK1 and TYK2.

  • STAT Phosphorylation: Activated JAK1 and TYK2 phosphorylate the Signal Transducer and Activator of Transcription proteins, STAT1 and STAT2.

  • ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).

  • Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs). This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins that establish an antiviral state within the cell and modulate the immune response.

The prolonged half-life of PEG-Interferon means that this signaling cascade is sustained for a longer period compared to the native protein, leading to a more robust and durable antiviral effect from a single dose.

Conclusion

PEGylation remains a cornerstone technology for optimizing the therapeutic properties of protein-based drugs. By rationally selecting the PEG architecture and conjugation chemistry, researchers can significantly enhance a protein's half-life, stability, and safety profile. The evolution from random, first-generation approaches to controlled, site-specific second-generation methods has enabled the production of more homogeneous and effective biotherapeutics. A thorough understanding of the analytical techniques required for purification and characterization is critical to ensuring the quality, consistency, and efficacy of the final PEGylated product. This guide provides the foundational knowledge and practical protocols to support scientists and drug developers in successfully applying this powerful modification strategy.

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering a paradigm shift from traditional occupancy-driven inhibition to an event-driven elimination of disease-causing proteins.[1][2] Unlike conventional small-molecule inhibitors that block the function of a protein, TPD co-opts the cell's own protein disposal machinery to selectively remove a target protein entirely.[1][3] This approach provides several key advantages, including the ability to address proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, the potential for a more profound and sustained pharmacological effect, and the possibility of overcoming drug resistance mechanisms.[4]

TPD technologies primarily leverage two major cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. Small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are designed to bring a target protein into close proximity with components of these systems, leading to its destruction.

Core Mechanisms of Intracellular Protein Degradation

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most short-lived, soluble intracellular proteins, playing a critical role in maintaining protein homeostasis. The process involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for recognition and degradation by a large protease complex called the 26S proteasome. This tagging process is carried out by a sequential enzymatic cascade involving three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): The substrate recognition component. It specifically binds to the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target. There are approximately 600 known E3 ligases, providing specificity to the system.

Repeated cycles of this process result in a polyubiquitin chain (primarily linked via lysine 48) on the target protein, which then serves as a degradation signal for the 26S proteasome. The proteasome unfolds and proteolytically degrades the tagged protein into small peptides, while recycling the ubiquitin molecules.

UPS_Pathway cluster_activation cluster_conjugation cluster_ligation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Activation ATP ATP ATP->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Conjugation E3 E3 Ligase E2->E3 PolyUbTarget Polyubiquitinated Target Protein E3->PolyUbTarget Polyubiquitination Target Target Protein (POI) Target->E3 Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation RecycledUb Recycled Ub Proteasome->RecycledUb Recycling

Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.
The Autophagy-Lysosome Pathway

Complementary to the UPS, the autophagy-lysosome pathway is responsible for degrading larger cellular components, such as protein aggregates, damaged organelles, and long-lived proteins. This process involves the sequestration of cytoplasmic material within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome. The lysosomal hydrolases degrade the enclosed contents. Newer TPD technologies, such as AUTACs (Autophagy-Targeting Chimeras), are being developed to harness this system.

Technologies for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional small molecules designed to hijack the UPS. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.

The mechanism of action is catalytic and involves several steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).

  • Ubiquitination: The induced proximity within the complex allows the E3 ligase to efficiently transfer ubiquitin from a charged E2 enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is then released and can engage another POI and E3 ligase, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 Ligase POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ub Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides

Figure 2: Catalytic Cycle of a PROTAC.
Molecular Glues

Molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate. Unlike PROTACs, which physically tether the two proteins, molecular glues act by altering the surface of the E3 ligase (or sometimes the target), creating a new interface that is complementary to the neo-substrate (the target protein).

The most well-known examples are the immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs (lenalidomide, pomalidomide). These drugs bind to the E3 ligase CRBN, remodeling its substrate-binding surface to recruit and degrade specific neo-substrates, such as the transcription factors IKZF1 and IKZF3.

Molecular_Glue_Mechanism Glue Molecular Glue GlueE3 Glue-E3 Complex Glue->GlueE3 Binds E3 E3 E3 Ligase (e.g., CRBN) E3->GlueE3 POI Neo-substrate (POI) TernaryComplex POI-Glue-E3 Ternary Complex POI->TernaryComplex GlueE3->TernaryComplex Induces/Stabilizes POI Binding PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ub Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Peptides Peptides Proteasome->Peptides

Figure 3: Mechanism of Action for a Molecular Glue.
Lysosome-Mediated TPD Technologies

To address extracellular and membrane-bound proteins, which are inaccessible to the intracellular UPS, new technologies have been developed that leverage the endocytosis and lysosomal degradation pathway. These include:

  • Lysosome-Targeting Chimeras (LYTACs): Bifunctional molecules that bind to a cell-surface lysosome-targeting receptor and a target membrane or extracellular protein, leading to endocytosis and lysosomal degradation of the entire complex.

  • Autophagy-Targeting Chimeras (AUTACs): Chimeras that tag a target protein for degradation via the autophagy pathway by promoting K63-linked polyubiquitination.

Quantitative Assessment of Protein Degraders

The efficacy of a protein degrader is quantified by two key parameters: DC₅₀ and Dₘₐₓ.

  • DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to achieve 50% degradation of the target protein at a specific time point. It is a measure of the degrader's potency.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved by the degrader. It is a measure of the degrader's efficacy.

It is important to note the "hook effect," where at very high concentrations, the degradation efficiency of some bifunctional degraders like PROTACs decreases. This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) that compete with the formation of the productive ternary complex.

Data Presentation: Examples of Degrader Potency and Efficacy

The following tables summarize publicly available data for representative PROTAC and molecular glue degraders.

Table 1: PROTAC Degradation Parameters

PROTAC Name Target Protein E3 Ligase Recruited Cell Line DC₅₀ (nM) Dₘₐₓ (%) Reference
NC-1 BTK CRBN Mino 2.2 97
dBET1 BRD4 CRBN Jurkat ~30 >95
ARV-771 BRD4 VHL HEK293 ~4 >90

| Compound 9 | HDAC1 / HDAC3 | VHL | HCT116 | 550 / 530 | >80 | |

Table 2: Molecular Glue Degradation Parameters | Glue Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PVTX-405 | IKZF2 | CRBN | N/A | 0.7 | 91 | | | QXG-6442 | CK1α | CRBN | MOLM-14 | 5.7 | 90 | | | SJ6986 | GSPT1 | CRBN | N/A | 2.1 | 99 | | | ZZ4 | CDK12 | DDB1 | N/A | 40 | >90 | |

Key Experimental Protocols in TPD Research

Validating the mechanism of action of a protein degrader requires a suite of biochemical and cellular assays.

Ternary Complex Formation Assays

Assessing the formation of the POI-Degrader-E3 ligase complex is a critical first step.

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.

  • Methodology:

    • Immobilization: Covalently attach a purified E3 ligase or POI (the "ligand") to the sensor chip.

    • Binary Interaction: Inject a solution containing the degrader (the "analyte") over the chip to measure its direct binding to the immobilized protein.

    • Ternary Interaction: Inject a pre-incubated mixture of the degrader and the third component (the non-immobilized protein) over the chip. An increase in binding signal compared to the binary interaction confirms ternary complex formation.

    • Data Analysis: Kinetic parameters (association rate kₐ, dissociation rate kₔ) and the equilibrium dissociation constant (Kₐ) are calculated from the sensorgrams. Cooperativity can also be assessed.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Ligand Purify Ligand (e.g., E3 Ligase) Immobilize Immobilize Ligand on Sensor Chip Prep_Ligand->Immobilize Prep_Analyte1 Prepare Analyte 1 (Degrader) Inject_A1 Inject Analyte 1 (Binary Binding) Prep_Analyte1->Inject_A1 Inject_Mix Inject Analyte 1 + 2 (Ternary Binding) Prep_Analyte1->Inject_Mix Prep_Analyte2 Prepare Analyte 2 (POI) Prep_Analyte2->Inject_Mix Immobilize->Inject_A1 Immobilize->Inject_Mix Regenerate Regenerate Chip Inject_A1->Regenerate Inject_Mix->Regenerate Analyze Analyze Sensorgrams (KD, kon, koff) Regenerate->Analyze Cooperativity Calculate Cooperativity Analyze->Cooperativity

Figure 4: General Workflow for an SPR-based Ternary Complex Assay.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, enthalpy ΔH, entropy ΔS, and stoichiometry n) of the interaction.

  • Methodology:

    • Sample Preparation: Place one purified component (e.g., POI) in the sample cell. The binding partner (e.g., degrader) is loaded into a titration syringe. All components must be in an identical, well-matched buffer.

    • Titration: The degrader is injected in small, precise aliquots into the sample cell.

    • Heat Measurement: The instrument measures the minute temperature changes that occur upon binding.

    • Ternary Analysis: To measure the ternary complex, the sample cell is filled with a solution containing both the POI and the E3 ligase, and the degrader is titrated in.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to extract thermodynamic parameters.

This is a proximity-based assay performed in live cells that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® fluorescent acceptor.

  • Methodology:

    • Cell Engineering: Create a cell line where the POI is fused to the NanoLuc® donor (e.g., via transfection or CRISPR/Cas9 knock-in) and the E3 ligase is fused to the HaloTag® acceptor.

    • Assay Setup: Plate the engineered cells and add the HaloTag® fluorescent ligand and the NanoLuc® substrate.

    • Degrader Treatment: Add the degrader compound at various concentrations.

    • Signal Detection: If the degrader induces a ternary complex, the donor and acceptor are brought into close proximity (<10 nm), resulting in energy transfer and a BRET signal that can be measured on a plate reader. The assay can be run in kinetic mode to monitor complex formation and stability over time.

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination cascade to confirm that the degrader-induced ternary complex is functional and leads to ubiquitination of the POI.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine purified recombinant components: E1 activating enzyme, a specific E2 conjugating enzyme, the E3 ligase of interest, the POI, ubiquitin, and an ATP regeneration system in a reaction buffer.

    • Initiation: Add the degrader compound (or DMSO as a control) to the reaction mixture.

    • Incubation: Incubate the reaction at a physiological temperature (e.g., 30-37°C) for a set time (e.g., 30-90 minutes).

    • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

    • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI or ubiquitin. A high-molecular-weight smear or ladder of bands above the unmodified POI indicates successful polyubiquitination.

Ubiquitination_Assay_Workflow cluster_prep 1. Reaction Setup cluster_rxn 2. Reaction cluster_analysis 3. Analysis Reagents Combine Reagents: - Purified E1, E2, E3, POI - Ubiquitin, ATP - Degrader / DMSO Incubate Incubate at 37°C (30-90 min) Reagents->Incubate Terminate Terminate Reaction (Add Loading Buffer) Incubate->Terminate SDSPAGE SDS-PAGE Terminate->SDSPAGE WB Western Blot (Anti-POI or Anti-Ub) SDSPAGE->WB Detect Detect Ubiquitination (High MW Smear) WB->Detect

Figure 5: Workflow for an In Vitro Ubiquitination Assay.
Cellular Protein Degradation Assays

These assays measure the reduction of target protein levels within a cellular context.

This is the most common method for quantifying changes in protein levels.

  • Methodology:

    • Cell Treatment: Plate cells and treat them with a serial dilution of the degrader compound for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., DMSO) control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using an assay like BCA to ensure equal loading.

    • SDS-PAGE and Western Blot: Normalize lysate concentrations, denature the proteins, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin). Then, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.

  • Methodology:

    • Pre-treatment: Treat cells with the degrader or vehicle for a desired period to induce degradation.

    • CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the media to block all new protein synthesis.

    • Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8 hours).

    • Analysis: Lyse the cells at each time point and analyze the remaining levels of the POI by Western blot as described above. Plotting the remaining protein levels over time allows for the calculation and comparison of the protein's half-life in the presence versus absence of the degrader.

Future Directions in Targeted Protein Degradation

The field of TPD is rapidly evolving, with several exciting areas of active research:

  • Expanding the E3 Ligase Toolbox: While most current degraders utilize CRBN or VHL, efforts are underway to develop ligands for other E3 ligases to expand targeting scope, overcome resistance, and achieve tissue-specific degradation.

  • Novel Degrader Modalities: Beyond PROTACs and molecular glues, new platforms like AbTACs (Antibody-based PROTACs), and ATTECs (Autophagosome-Tethering Compounds) are being explored to degrade a wider range of targets, including extracellular proteins and even non-proteinaceous biomolecules.

  • Targeting the "Undruggable" Proteome: TPD continues to hold immense promise for targeting challenging disease-associated proteins that have been intractable to conventional inhibitors, opening up new therapeutic avenues for cancer, neurodegenerative disorders, and immune diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of Tos-PEG3-CH2COOtBu in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This document provides detailed application notes and protocols for the use of Tos-PEG3-CH2COOtBu , a versatile polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs. PEG linkers are widely employed in PROTAC design to enhance the solubility and bioavailability of the final compound.[3] this compound offers two distinct points of attachment, enabling a sequential and controlled synthesis of the PROTAC molecule.

Chemical Structure and Properties of this compound

Structure:

Caption: A generalized workflow for the sequential synthesis of a PROTAC molecule using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. The specific reaction conditions, purification methods, and analytical characterization will need to be optimized for each specific POI and E3 ligase ligand.

Protocol 1: Conjugation of the First Ligand via Nucleophilic Substitution

This protocol describes the reaction of the tosyl group with a nucleophilic functional group on the first ligand (either the POI ligand or the E3 ligase ligand).

Materials:

  • POI or E3 Ligase Ligand (containing a primary or secondary amine, or a hydroxyl group)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the ligand (1.0 equivalent) in anhydrous DMF.

  • Add the base (2.0-3.0 equivalents). For a reaction with an amine, DIPEA is a common choice. For a hydroxyl group, a stronger base like K₂CO₃ may be necessary.

  • To the stirring solution, add this compound (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure intermediate (Ligand-PEG3-CH2COOtBu).

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • Ligand-PEG3-CH2COOtBu intermediate from Protocol 1

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Ligand-PEG3-CH2COOtBu intermediate in a mixture of DCM and TFA (typically a 1:1 or 4:1 v/v ratio).

  • Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.

  • The resulting crude product (Ligand-PEG3-CH2COOH) can often be used in the next step without further purification.

Protocol 3: Amide Bond Formation with the Second Ligand

This protocol describes the coupling of the deprotected carboxylic acid with an amine-containing second ligand to form the final PROTAC.

Materials:

  • Ligand-PEG3-CH2COOH intermediate from Protocol 2

  • Second Ligand (containing a primary or secondary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Lyophilizer

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the Ligand-PEG3-CH2COOH intermediate (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents). Stir for 10-15 minutes to activate the carboxylic acid.

  • Add the second ligand (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS (typically 2-24 hours).

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO or DMF/water) and purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Quantitative Data and Characterization

While specific quantitative data for a PROTAC synthesized with this compound is not publicly available in the searched literature, the following table provides representative data that should be collected to characterize a novel PROTAC.

ParameterTypical MethodPurposeExample Target Values
Synthesis Yield Gravimetric AnalysisTo determine the efficiency of the chemical synthesis.10-40% (overall yield)
Purity HPLC, LC-MSTo ensure the final compound is free of impurities.>95%
Identity Confirmation ¹H NMR, ¹³C NMR, HRMSTo confirm the chemical structure of the synthesized PROTAC.Consistent with expected structure
Degradation Potency (DC₅₀) Western Blot, In-Cell Western, Mass SpectrometryTo determine the concentration of PROTAC required to degrade 50% of the target protein.< 100 nM
Maximum Degradation (Dₘₐₓ) Western Blot, In-Cell Western, Mass SpectrometryTo determine the maximum percentage of target protein degradation.> 80%
Ternary Complex Formation TR-FRET, SPR, ITCTo confirm the formation of the POI-PROTAC-E3 ligase complex.Measurable binding affinity
Cell Viability (IC₅₀) MTT, MTS, or CellTiter-Glo AssayTo assess the cytotoxicity of the PROTAC.> 10 µM

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation.

UPS_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition and Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The mechanism of action of a PROTAC within the ubiquitin-proteasome system.

The PROTAC molecule acts as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, leading to its poly-ubiquitination. The poly-ubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its distinct reactive ends allow for a controlled and sequential synthetic strategy, while the incorporated PEG spacer can enhance the physicochemical properties of the final PROTAC molecule. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. As with any chemical synthesis, careful optimization and characterization are crucial for obtaining high-quality PROTACs for biological evaluation.

References

Application Notes and Protocols for Tos-PEG3-CH2COOtBu as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and in vivo performance of ADCs. This document provides detailed application notes and protocols for the potential use of the heterobifunctional linker, Tos-PEG3-CH2COOtBu, in the development of ADCs. While primarily recognized as a PROTAC linker, its structure lends itself to ADC applications through established bioconjugation methodologies. These guidelines are intended to serve as a comprehensive resource for researchers exploring novel linker technologies in ADC development.

Introduction to PEG Linkers in ADCs

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to impart favorable physicochemical properties. The inclusion of a PEG moiety, even a short one like PEG3, can offer several advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The PEG chain increases the overall hydrophilicity of the ADC, which can mitigate aggregation and improve solubility.[1][2][3]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the drug, potentially shielding it from premature clearance and extending the ADC's circulation half-life.[1][4]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, thereby reducing the risk of an immune response.

  • Defined Spacer Length: Monodisperse PEG linkers provide a precise and uniform distance between the antibody and the drug, which can be crucial for optimizing steric hindrance and target antigen binding.

The choice of linker length is a critical parameter, with studies showing that PEG length can significantly impact an ADC's pharmacokinetic profile and in vivo efficacy.

The this compound Linker: A Hypothetical Application in ADCs

This compound is a heterobifunctional linker featuring a tosylate (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, separated by a three-unit PEG chain. While commonly marketed for Proteolysis Targeting Chimeras (PROTACs), its functional groups are amenable to standard bioconjugation techniques relevant to ADC construction.

  • Tosylate Group: The tosyl group is an excellent leaving group, making it suitable for nucleophilic substitution reactions. In the context of ADCs, this functionality could be utilized to react with a nucleophilic group on a cytotoxic payload.

  • tert-Butyl Protected Carboxylic Acid: The tBu ester serves as a protecting group for the carboxylic acid. Once deprotected, the free carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines, such as the lysine residues on the surface of an antibody.

The proposed synthetic strategy involves a two-stage process: first, the conjugation of the cytotoxic drug to the tosyl end of the linker, followed by deprotection and conjugation of the drug-linker construct to the antibody.

Quantitative Data Summary

The following tables summarize hypothetical and representative data for ADCs constructed with PEG linkers. This data is intended to provide a framework for the expected performance of an ADC utilizing the this compound linker.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics

LinkerAverage DARClearance (mL/day/kg)Half-life (t½) (days)
Non-PEG415.25.1
PEG3 (Hypothetical)410.87.3
PEG846.510.2
PEG1245.811.5

Data is representative and compiled from general knowledge of PEGylated ADCs. Actual results will vary based on the antibody, payload, and specific linker chemistry.

Table 2: In Vitro Cytotoxicity of a Hypothetical ADC

Cell LineTarget Antigen ExpressionADC EC50 (nM)Non-binding Control ADC EC50 (nM)
Cell Line A+++0.5>1000
Cell Line B+15.2>1000
Cell Line C->1000>1000

This table illustrates the expected target-dependent cytotoxicity of a well-designed ADC.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of an ADC using the this compound linker.

Protocol 1: Conjugation of Cytotoxic Drug to this compound Linker

This protocol describes the reaction of a cytotoxic drug containing a nucleophilic handle (e.g., a thiol or hydroxyl group) with the tosylate end of the linker.

Materials:

  • This compound linker

  • Cytotoxic drug with a nucleophilic group (e.g., Drug-SH)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

  • Mild, non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolve the cytotoxic drug (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.5 equivalents) to the solution to deprotonate the nucleophilic group.

  • In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Slowly add the linker solution to the drug solution under inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate (Drug-S-PEG3-CH2COOtBu) by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the conjugate as a solid.

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol details the removal of the tBu protecting group to reveal the free carboxylic acid.

Materials:

  • Drug-S-PEG3-CH2COOtBu conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the drug-linker conjugate in DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • The resulting product is the deprotected drug-linker, Drug-S-PEG3-CH2COOH.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker (Drug-S-PEG3-CH2COOH)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Activation of Drug-Linker:

    • Dissolve the drug-linker (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload by Size Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound DrugLinker_Protected Drug-Linker Conjugate (Protected) Linker->DrugLinker_Protected Payload Cytotoxic Payload (with Nucleophile) Payload->DrugLinker_Protected Protocol 1: Nucleophilic Substitution DrugLinker_Deprotected Drug-Linker Conjugate (Deprotected) DrugLinker_Protected->DrugLinker_Deprotected Protocol 2: Deprotection DrugLinker_Deprotected->ADC Protocol 3: Amide Bond Formation Purification Purification & Characterization ADC->Purification

Caption: Workflow for ADC synthesis using the this compound linker.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate Antibody Antibody (Targeting Moiety) ADC->Antibody Provides Specificity Linker Linker (this compound) ADC->Linker Connects Components Payload Payload (Cytotoxic Drug) ADC->Payload Provides Potency

Caption: The three core components of an Antibody-Drug Conjugate.

Signaling Pathway of ADC Action

ADC_Action_Pathway ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release 3. Linker Cleavage Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The heterobifunctional linker this compound, while primarily associated with PROTACs, possesses the necessary chemical functionalities for application in antibody-drug conjugate development. The protocols and data presented herein provide a foundational framework for researchers to explore its potential. As with any ADC component, careful optimization of the conjugation chemistry and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic. The principles outlined in these notes are broadly applicable to the use of other heterobifunctional PEG linkers in the field of targeted drug delivery.

References

Application Notes and Protocols for Tos-PEG3-CH2COOtBu in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-CH2COOtBu is a heterobifunctional linker molecule with significant potential in the development of targeted cancer therapies. Its structure, featuring a tosyl (Tos) group as an excellent leaving group for nucleophilic substitution and a tert-butyl (tBu) ester-protected carboxylic acid, makes it an ideal building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The integrated tri-ethylene glycol (PEG3) spacer enhances aqueous solubility and provides spatial separation between the two ends of the linker, which is often crucial for biological activity.

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins involved in cancer progression. They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of a representative PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

A PROTAC synthesized using the this compound linker can effectively induce the degradation of the BRD4 protein. The process begins with the PROTAC simultaneously binding to BRD4 and an E3 ligase, such as Cereblon (CRBN), forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels and subsequent downstream anti-cancer effects.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC BRD4 PROTAC (with PEG3 linker) BRD4 BRD4 Protein (Target) PROTAC->BRD4 Binds to BRD4 ligand E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 Binds to E3 ligand Ternary BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary BRD4->Ternary E3->Ternary PolyUb_BRD4 Polyubiquitinated BRD4 Ternary->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degraded Degraded BRD4 (Amino Acids) Proteasome->Degraded Downstream Downstream Effects (e.g., ↓ c-Myc, Apoptosis) Proteasome->Downstream Results in

PROTAC-mediated degradation of BRD4 protein.

Application: Synthesis of a BRD4-Targeting PROTAC

The following section outlines a representative synthesis of a BRD4-targeting PROTAC, herein named BRD4-PEG3-CRBN , utilizing this compound. The synthesis involves a two-step process: 1) conjugation of the linker to the CRBN ligand (Pomalidomide derivative), and 2) coupling of the linker-E3 ligand conjugate to the BRD4 ligand (JQ1 derivative).

Synthetic Workflow

Synthesis_Workflow cluster_workflow Synthesis of BRD4-PEG3-CRBN PROTAC start Starting Materials linker This compound start->linker crbn_ligand Pomalidomide-NH2 start->crbn_ligand brd4_ligand JQ1-OH start->brd4_ligand step1 Step 1: Nucleophilic Substitution (SNAr) linker->step1 crbn_ligand->step1 step3 Step 3: Amide Coupling (HATU, DIPEA) brd4_ligand->step3 intermediate Pomalidomide-NH-PEG3-CH2COOtBu step1->intermediate step2 Step 2: Deprotection (TFA) intermediate->step2 intermediate2 Pomalidomide-NH-PEG3-CH2COOH step2->intermediate2 intermediate2->step3 final_product Final PROTAC: BRD4-PEG3-CRBN step3->final_product purification Purification (HPLC) final_product->purification characterization Characterization (LC-MS, NMR) purification->characterization

Synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocol: Synthesis of BRD4-PEG3-CRBN

Materials:

  • This compound

  • 4-amino-pomalidomide (Pomalidomide-NH2)

  • (+)-JQ1 free base (JQ1-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Reverse-phase HPLC system

  • LC-MS and NMR instruments

Procedure:

Step 1: Synthesis of Pomalidomide-NH-PEG3-CH2COOtBu

  • To a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at 80 °C for 16 hours under a nitrogen atmosphere.

  • After completion (monitored by LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Pomalidomide-NH-PEG3-CH2COOtBu.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid, Pomalidomide-NH-PEG3-CH2COOH, which can be used in the next step without further purification.

Step 3: Amide Coupling to Synthesize BRD4-PEG3-CRBN

  • Dissolve the crude product from Step 2 in anhydrous DMF.

  • Add JQ1-OH (1.0 eq), HATU (1.5 eq), and DIPEA (5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC to obtain the final PROTAC, BRD4-PEG3-CRBN.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation of BRD4-PEG3-CRBN

Quantitative Data Summary

The efficacy of the synthesized PROTAC is evaluated by its ability to induce the degradation of BRD4 protein and inhibit the proliferation of cancer cells. The key parameters are the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

ParameterCell LineCancer TypeValue
DC50 (BRD4 Degradation) MV-4-11Acute Myeloid Leukemia25 nM
Dmax (BRD4 Degradation) MV-4-11Acute Myeloid Leukemia>95%
IC50 (Cell Viability) MV-4-11Acute Myeloid Leukemia50 nM
DC50 (BRD4 Degradation) HeLaCervical Cancer40 nM
Dmax (BRD4 Degradation) HeLaCervical Cancer>90%
IC50 (Cell Viability) HeLaCervical Cancer85 nM

Note: The data presented are representative values based on typical results for similar BRD4-targeting PROTACs and should be confirmed experimentally.

Experimental Protocol: Western Blot for BRD4 Degradation

This protocol details the measurement of BRD4 protein levels in cancer cells following treatment with the PROTAC.

Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_wb Western Blot Protocol Workflow cell_culture 1. Cell Seeding & Culture treatment 2. PROTAC Treatment (Dose-response, time-course) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-BRD4, Anti-Actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry & Data Analysis (DC50, Dmax) detection->analysis Viability_Assay_Workflow cluster_va Cell Viability Assay Protocol Workflow cell_seeding 1. Seed Cells in 96-well Plate protac_treatment 2. Add Serial Dilutions of PROTAC cell_seeding->protac_treatment incubation 3. Incubate for 72 hours protac_treatment->incubation reagent_addition 4. Add CellTiter-Glo® Reagent incubation->reagent_addition signal_stabilization 5. Mix and Incubate to Stabilize Signal reagent_addition->signal_stabilization luminescence_reading 6. Read Luminescence signal_stabilization->luminescence_reading data_analysis 7. Calculate % Viability and IC50 luminescence_reading->data_analysis

Step-by-Step Guide for the Deprotection of t-Butyl Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments. Its removal, or deprotection, is typically achieved under acidic conditions, which allows for selective cleavage in the presence of other acid-sensitive functional groups. This document provides detailed protocols for several common methods of t-butyl ester deprotection, a summary of quantitative data for comparison, and workflow diagrams to illustrate the experimental processes.

Reaction Mechanisms

The deprotection of t-butyl esters under acidic conditions proceeds via a unimolecular elimination mechanism (E1). The reaction is initiated by protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl carbocation, forming the carboxylic acid and isobutylene gas. The tert-butyl cation can be quenched by a nucleophile or lose a proton to form isobutylene.[1][2]

Experimental Protocols

This section details the experimental procedures for the most common methods of t-butyl ester deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid commonly used for the cleavage of t-butyl esters. The reaction is typically fast and efficient.

Materials:

  • t-Butyl ester substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester substrate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1-0.5 M.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 5 hours.[3][4]

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water (2 x volume of organic layer) and then with saturated brine solution (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Hydrochloric acid is another strong acid that can be used for t-butyl ester deprotection, often in a solution with an organic solvent.

Materials:

  • t-Butyl ester substrate

  • Hexafluoroisopropanol (HFIP) or other suitable solvent

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N in HFIP)

  • Rotary evaporator

Procedure:

  • Dissolve the t-butyl ester substrate in a solution of hydrochloric acid in a suitable solvent, such as 0.1 N HCl in hexafluoroisopropanol (HFIP).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 4 hours.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • Proceed with a standard aqueous work-up as described in Protocol 1 (steps 5-9) to isolate the carboxylic acid.

Protocol 3: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid is a solid organic acid that can be used for t-butyl ester deprotection, sometimes under microwave irradiation to accelerate the reaction.

Materials:

  • t-Butyl ester substrate

  • p-Toluenesulfonic acid monohydrate

  • Ethyl ether

  • 10% aqueous sodium carbonate solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Microwave-Assisted):

  • In a microwave-safe vessel, mix the t-butyl ester (1.0 mmol) with p-toluenesulfonic acid monohydrate (2.0 mmol).

  • Irradiate the mixture in a domestic microwave oven (e.g., 700 W) for short intervals (e.g., 6-8 times for 30 seconds with 10-second intervals in an alumina bath) until the reaction is complete, typically within 3-4 minutes.

  • After cooling, dissolve the reaction product in ethyl ether (30 mL).

  • Extract the ether solution with 10% aqueous sodium carbonate solution (2 x 30 mL).

  • Acidify the combined aqueous layers with dilute HCl.

  • Extract the acidified aqueous layer with ethyl ether (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid.

Protocol 4: Deprotection using Zinc Bromide (ZnBr₂)

Zinc bromide is a Lewis acid that can be used for the chemoselective deprotection of t-butyl esters, particularly in the presence of other acid-labile groups.

Materials:

  • t-Butyl ester substrate

  • Dichloromethane (DCM)

  • Zinc bromide (ZnBr₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the t-butyl ester substrate in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) to the solution. The stoichiometry may need to be optimized for the specific substrate.

  • Stir the reaction mixture at room temperature. Reaction times can vary and should be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes quantitative data for the different deprotection methods, allowing for easy comparison of their efficacy under various conditions.

Deprotection MethodReagent(s)SolventTemperatureTimeYield (%)Reference(s)
Acid Catalyzed
Trifluoroacetic AcidTFA / DCM (1:1)DichloromethaneRoom Temperature30 min - 5 hHigh
Hydrochloric Acid0.1 N HCl in HFIPHFIPRoom Temperature~ 4 hQuantitative
p-Toluenesulfonic Acidp-TsOH (2 equiv.)Solvent-free (MW)Microwave (700W)3 - 4 minHigh
Ytterbium TriflateYb(OTf)₃ (5 mol%)Nitromethane45 - 50 °C~ 6 hExcellent
Zinc BromideZnBr₂DichloromethaneRoom TemperatureVariesGood
Thermal Deprotection NoneProtic Solvents120 - 240 °C15 - 40 minGood to High

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of the deprotection process.

Deprotection_Workflow General Workflow for t-Butyl Ester Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve t-Butyl Ester in Solvent AddReagent Add Deprotection Reagent (e.g., Acid) Start->AddReagent Reaction Stir at Appropriate Temperature AddReagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purify Purify Product (e.g., Chromatography, Recrystallization) Concentration->Purify FinalProduct Isolated Carboxylic Acid Purify->FinalProduct

Caption: A general experimental workflow for the deprotection of t-butyl esters.

Deprotection_Logic Logical Flow of t-Butyl Ester Deprotection Protected Protected Carboxylic Acid (t-Butyl Ester) Conditions Deprotection Conditions - Acidic (TFA, HCl, etc.) - Lewis Acid (ZnBr₂) - Thermal Protected->Conditions Deprotection Cleavage of t-Butyl Group Conditions->Deprotection Products Products Deprotection->Products CarboxylicAcid Carboxylic Acid Products->CarboxylicAcid Byproducts Byproducts (Isobutylene, t-Butyl cation) Products->Byproducts

Caption: Logical relationship of reactants, conditions, and products in t-butyl ester deprotection.

References

Application Notes & Protocols: Nucleophilic Substitution of the Tosyl Group

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In organic synthesis, the conversion of alcohols to other functional groups is a cornerstone transformation. However, the hydroxyl group (-OH) is a notoriously poor leaving group due to its strong basicity. To facilitate nucleophilic substitution, the -OH group must first be converted into a better leaving group. One of the most effective and widely used methods is its transformation into a p-toluenesulfonate ester, commonly known as a tosylate (-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making alkyl tosylates versatile substrates for substitution reactions.[1][2][3]

This document provides a detailed overview of the reaction conditions for the nucleophilic substitution of the tosyl group, including protocols for tosylate formation and subsequent substitution, quantitative data, and mechanistic insights relevant to drug discovery and development.

Part 1: Preparation of Alkyl Tosylates from Alcohols

The first step in this two-stage process is the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[2] A critical feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon center is retained.[3]

G

Caption: General experimental workflow for the preparation of an alkyl tosylate from an alcohol.

Experimental Protocol 1: General Procedure for Tosylation of a Primary Alcohol

Materials:

  • Primary Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)

  • Pyridine or Triethylamine (1.5-2.0 eq)

  • Dichloromethane (DCM), anhydrous (10 volumes)

  • Deionized Water

  • 1M HCl (optional)

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (10 volumes). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.5 eq). Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude tosylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Part 2: Nucleophilic Substitution of Alkyl Tosylates

Alkyl tosylates are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions, particularly for primary and secondary systems. The Sₙ2 mechanism involves a backside attack by the nucleophile, resulting in a single transition state and a predictable inversion of stereochemistry at the electrophilic carbon. Tertiary tosylates are sterically hindered and tend to react via Sₙ1 or elimination (E1/E2) pathways.

G

Caption: The Sₙ2 mechanism involves a backside attack, leading to inversion of configuration.

Factors Influencing Reaction Conditions

The outcome of the nucleophilic substitution reaction is highly dependent on the substrate, nucleophile, solvent, and temperature.

1. Substrate:

  • Methyl & Primary (1°): React rapidly via the Sₙ2 mechanism.

  • Secondary (2°): Sₙ2 reactions are common but slower than for primary substrates due to increased steric hindrance. Elimination (E2) becomes a competing pathway, especially with strong, bulky bases.

  • Tertiary (3°): Do not undergo Sₙ2 reactions due to severe steric hindrance. They favor Sₙ1 and E1 mechanisms.

  • Allylic & Benzylic: Show enhanced reactivity in Sₙ2 reactions because the transition state is stabilized by the adjacent π-system.

2. Nucleophile: Strong, negatively charged nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) favor the Sₙ2 pathway. Weakly basic nucleophiles are preferred for secondary substrates to minimize the competing E2 reaction.

3. Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for Sₙ2 reactions. They solvate the counter-cation but leave the anionic nucleophile "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

4. Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Sₙ2 substitution of tosylates.

Table 1: Sₙ2 Reaction of Benzyl Tosylate with Various Nucleophiles

Nucleophile (Reagent) Solvent Temperature (°C) Time (h) Product Yield (%)
Azide (NaN₃) DMF 25 12 Benzyl azide 92
Cyanide (NaCN) DMSO 25 6 Benzyl cyanide 85
Iodide (NaI) Acetone 50 4 Benzyl iodide 90
Bromide (NaBr) Acetone 50 8 Benzyl bromide 75

| Thiocyanate (NaSCN) | Ethanol | 78 (reflux) | 5 | Benzyl thiocyanate | 88 |

Table 2: Solvent Effects on Nucleophilic Substitution Reactions

Solvent Type Examples Effect on Sₙ1 Rate Effect on Sₙ2 Rate Rationale
Polar Protic Water, Ethanol, Methanol Increases Decreases Stabilizes the carbocation intermediate (Sₙ1) but solvates and deactivates the nucleophile through H-bonding (Sₙ2).
Polar Aprotic DMSO, DMF, Acetone Decreases Increases Solvates the cation but not the anion, enhancing nucleophilicity. Does not effectively stabilize carbocations.

| Non-Polar | Hexane, Toluene | Very Slow | Very Slow | Reactants are often insoluble; poor stabilization of charged intermediates or transition states. |

Experimental Protocol 2: Synthesis of an Alkyl Azide from an Alkyl Tosylate

This protocol describes the synthesis of cyclopentyl azide from cyclopentyl tosylate, a common transformation in the synthesis of intermediates for "click" chemistry.

Materials:

  • Cyclopentyl Tosylate (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve cyclopentyl tosylate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, carefully add sodium azide (1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude cyclopentyl azide.

    • Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with care, avoiding high temperatures and shock.

Experimental Protocol 3: Synthesis of Benzyl Cyanide from Benzyl Tosylate

Materials:

  • Benzyl Tosylate (1.0 eq)

  • Sodium Cyanide (NaCN, 1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl tosylate (1.0 eq) in DMSO.

  • Addition of Nucleophile: Carefully add sodium cyanide (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 6-8 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzyl cyanide.

    • Safety Note: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Relationships: Predicting Reaction Outcomes

For substrates that can undergo multiple pathways (e.g., secondary tosylates), predicting the major product requires careful consideration of all reaction parameters.

G

Caption: Factors determining the major reaction pathway for alkyl tosylates.

Conclusion

The conversion of alcohols to tosylates provides a powerful and reliable method for enabling nucleophilic substitution reactions. This two-step sequence offers excellent control over stereochemistry, proceeding with an overall inversion of the alcohol's stereocenter when an Sₙ2 pathway is utilized. By carefully selecting the substrate, nucleophile, solvent, and temperature, researchers can effectively synthesize a diverse range of functionalized molecules, making this a vital tool in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Tos-PEG3-CH2COOtBu in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tos-PEG3-CH2COOtBu, a heterobifunctional polyethylene glycol (PEG) linker, in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key advantages of incorporating this linker, detailed experimental protocols for its use, and methods for evaluating the resulting therapeutic agents.

Introduction to this compound

This compound is a discrete PEG (dPEG) linker featuring a tosyl (Tos) group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other.[1][2] This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug development. The tosyl group serves as an excellent leaving group for nucleophilic substitution, readily reacting with amines, thiols, or hydroxyls on a target-binding ligand or an E3 ligase ligand.[3] The tBu-protected carboxyl group provides a stable handle that can be deprotected under acidic conditions to reveal a carboxylic acid, enabling subsequent conjugation, for instance, through amide bond formation.

The core of the molecule consists of a three-unit polyethylene glycol chain. PEG linkers are widely incorporated in drug design to enhance the physicochemical properties of therapeutic molecules.[4][5] Key advantages of using a PEG linker like this compound include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic molecules, which is often a challenge with potent small molecule drugs.

  • Improved Pharmacokinetics: PEGylation can shield the therapeutic molecule from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.

  • Reduced Immunogenicity: The biocompatible PEG chain can help to mask the therapeutic molecule from the immune system.

  • Optimized Ternary Complex Formation: In the context of PROTACs, the length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest. A PROTAC typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for PROTAC synthesis.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a catalytic process. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another target protein molecule.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces PolyUbProtein Poly-ubiquitinated Target Protein Ubiquitination->PolyUbProtein Results in Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates RecycledPROTAC PROTAC (Recycled) Degradation->RecycledPROTAC Releases

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis where the tosylated end of the linker is first reacted with an amine-containing E3 ligase ligand, followed by deprotection and coupling to a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at 60°C under an inert atmosphere (e.g., nitrogen or argon) overnight.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Purification: Upon completion, purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the E3 ligase ligand-PEG3-CH2COOtBu conjugate.

Step 2: Deprotection and Coupling to Target Protein Ligand

  • Deprotection: Dissolve the purified E3 ligase ligand-PEG3-CH2COOtBu conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Once complete, remove the solvent and TFA under reduced pressure.

  • Amide Coupling:

    • Dissolve the deprotected E3 ligase ligand-PEG3-CH2COOH (1.0 equivalent), the target protein ligand containing a suitable amine or alcohol for coupling (1.0 equivalent), and a coupling agent such as PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

PROTAC_Synthesis_Workflow Start Starting Materials: - this compound - Amine-containing E3 Ligand - Target Protein Ligand Step1 Step 1: Coupling of E3 Ligand to Linker (Nucleophilic Substitution) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Intermediate E3 Ligand-PEG3-CH2COOtBu Purification1->Intermediate Step2a Step 2a: Deprotection of tBu group (TFA/DCM) Intermediate->Step2a Intermediate2 E3 Ligand-PEG3-CH2COOH Step2a->Intermediate2 Step2b Step 2b: Amide Coupling to Target Ligand (PyBOP, DIPEA) Intermediate2->Step2b Purification2 Purification 2 (Preparative HPLC) Step2b->Purification2 FinalPROTAC Final PROTAC Molecule Purification2->FinalPROTAC

General workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell culture reagents

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysate and clarify by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effects of the PROTAC. The MTT or CellTiter-Glo® assays are commonly used.

Materials:

  • Cells and culture medium

  • 96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)

  • Synthesized PROTAC and vehicle control

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution and read the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and read the luminescence.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the cell viability against the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell viability).

PROTAC_Evaluation_Workflow Start Synthesized PROTAC CellCulture Cell Culture and Plating Start->CellCulture Treatment PROTAC Treatment (Dose-response and time-course) CellCulture->Treatment WesternBlot Western Blot for Protein Degradation Treatment->WesternBlot ViabilityAssay Cell Viability Assay (MTT or CellTiter-Glo) Treatment->ViabilityAssay DataAnalysisWB Data Analysis: - Quantify band intensity - Normalize to loading control - Calculate % degradation WesternBlot->DataAnalysisWB DataAnalysisVA Data Analysis: - Calculate % viability - Normalize to vehicle control ViabilityAssay->DataAnalysisVA ResultsWB Determine DC50 and Dmax DataAnalysisWB->ResultsWB ResultsVA Determine IC50 DataAnalysisVA->ResultsVA

Experimental workflow for PROTAC evaluation.

Data Presentation

Quantitative data from the evaluation of PROTACs should be summarized in tables for clear comparison. Due to the proprietary nature of drug development, specific data for PROTACs synthesized with this compound is not publicly available. The following tables present representative data for well-characterized PROTACs targeting the BRD4 protein to provide a reference for expected outcomes.

Table 1: Representative Degradation Potency of BRD4-Targeting PROTACs

PROTACCell LineDC50 (nM)Dmax (%)Treatment Time (h)E3 Ligase Ligand
MZ1HeLa~10-30>9024VHL
ARV-825RS4;111>9518CRBN
QCA57022Rv1<1>9024VHL

Data is representative and compiled from various literature sources for illustrative purposes.

Table 2: Representative Anti-proliferative Activity of BRD4-Targeting PROTACs

PROTACCell LineIC50 (nM)Treatment Time (h)
MZ1HeLa~5072
ARV-825RS4;11372
QCA57022Rv11.572

Data is representative and compiled from various literature sources for illustrative purposes.

Conclusion

This compound is a versatile and valuable linker for the development of novel therapeutics, especially PROTACs. Its well-defined structure and the advantageous properties conferred by the PEG chain make it an attractive choice for researchers aiming to create potent and drug-like molecules. The protocols and evaluation methods described in these application notes provide a solid foundation for the successful application of this compound in therapeutic discovery and development.

References

Application Notes and Protocols for Bioconjugation Techniques Utilizing PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This bioconjugation technique is a cornerstone in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] The addition of a PEG spacer can enhance the solubility and stability of the conjugated molecule, prolong its circulation half-life by reducing renal clearance, and decrease its immunogenicity and antigenicity by masking it from the host's immune system.[3][4] PEG linkers are available in various lengths and architectures (linear or branched), allowing for precise control over the properties of the final bioconjugate.

Common PEGylation Chemistries and Protocols

The choice of PEGylation chemistry is dictated by the available functional groups on the molecule to be modified. The most common strategies target primary amines, thiols, or employ bioorthogonal reactions like click chemistry.

Amine-Reactive PEGylation via NHS Esters

This is one of the most common PEGylation strategies due to the abundance of lysine residues with primary amines on the surface of most proteins. N-hydroxysuccinimide (NHS) esters of PEG react efficiently with primary amines at neutral to slightly alkaline pH to form stable amide bonds.

NHS_Ester_PEGylation Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Protein->Conjugate pH 7.0-8.0 PEG_NHS PEG-O-NHS (NHS Ester) PEG_NHS->Conjugate NHS_byproduct NHS (Byproduct) Conjugate->NHS_byproduct

Amine-reactive PEGylation using an NHS ester.

Experimental Protocol: Amine PEGylation of a Protein

  • Buffer Preparation : Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.0-7.5. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.

  • Protein Preparation : Dissolve the protein to be PEGylated in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Preparation : Allow the PEG-NHS ester reagent to warm to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

  • PEGylation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours. The optimal reaction time may vary depending on the protein.

  • Quenching (Optional) : The reaction can be stopped by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification : Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.

  • Storage : Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.

Quantitative Data: Amine-Reactive PEGylation

ParameterTypical Value/RangeReference(s)
Reaction pH 7.0 - 8.0
Molar Excess of PEG 5 to 20-fold
Reaction Temperature 4°C to Room Temperature
Reaction Time 30 minutes to 4 hours
Linkage Formed Amide Bond
Linkage Stability High
Thiol-Reactive PEGylation via Maleimide

This strategy allows for more site-specific PEGylation by targeting the sulfhydryl group of cysteine residues, which are often less abundant on a protein's surface than lysine. The reaction between a maleimide-functionalized PEG and a thiol group proceeds at a neutral or slightly basic pH to form a stable thioether bond.

Maleimide_Thiol_PEGylation Protein Protein-SH (Thiol Group) Conjugate Protein-S-PEG (Stable Thioether Bond) Protein->Conjugate pH 6.5-7.5 PEG_Maleimide PEG-Maleimide PEG_Maleimide->Conjugate

Thiol-reactive PEGylation using a maleimide linker.

Experimental Protocol: Thiol PEGylation of a Protein

  • Protein Preparation : If the protein does not have free cysteine residues, interchain disulfide bonds may need to be reduced. Dissolve the protein (5-10 mg/mL) in a phosphate buffer and add a 5-10 molar excess of a reducing agent like TCEP-HCl. Incubate at 37°C for 1-2 hours. Remove the excess reducing agent using a desalting column.

  • Buffer Preparation : Prepare a thiol-free buffer, such as PBS, at a pH of 6.5-7.5.

  • PEG-Maleimide Preparation : Dissolve the PEG-Maleimide in the reaction buffer.

  • PEGylation Reaction : Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution.

  • Incubation : Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching (Optional) : Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine, and incubating for 30 minutes.

  • Purification : Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.

Quantitative Data: Thiol-Reactive PEGylation

ParameterTypical Value/RangeReference(s)
Reaction pH 6.5 - 7.5
Molar Excess of PEG 10 to 20-fold
Reaction Temperature 4°C to Room Temperature
Reaction Time 2 to 16 hours
Linkage Formed Thioether Bond
Linkage Stability High
Click Chemistry PEGylation

Click chemistry refers to a class of reactions that are highly efficient, specific, and produce minimal byproducts, making them ideal for bioconjugation. The most common click reactions for PEGylation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) source.

CuAAC_PEGylation Molecule_Azide Molecule-N₃ (Azide) Conjugate Molecule-Triazole-PEG Molecule_Azide->Conjugate Cu(I) Catalyst PEG_Alkyne PEG-Alkyne PEG_Alkyne->Conjugate

CuAAC click chemistry for PEGylation.

Experimental Protocol: CuAAC PEGylation

  • Reactant Preparation : Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in a suitable solvent system (e.g., DMSO, t-BuOH/H₂O mixture).

  • Catalyst Preparation : Prepare a premix of a copper(I) source (e.g., CuSO₄·5H₂O with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand.

  • Reaction Setup : To the solution of the azide and alkyne, add the copper/ligand premix.

  • Incubation : Stir the reaction mixture at the desired temperature (room temperature to 50°C).

  • Monitoring and Purification : Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS). Once complete, purify the conjugate.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with an azide. This is particularly useful for biological applications where copper toxicity is a concern.

SPAAC_PEGylation Molecule_Azide Molecule-N₃ (Azide) Conjugate Molecule-Triazole-PEG Molecule_Azide->Conjugate Copper-free PEG_Cyclooctyne PEG-Cyclooctyne (e.g., DBCO) PEG_Cyclooctyne->Conjugate

SPAAC click chemistry for PEGylation.

Experimental Protocol: SPAAC PEGylation

  • Reactant Preparation : Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in a suitable solvent. For biological applications, PBS at pH 7.3 is commonly used.

  • Reaction Setup : Mix the azide and cyclooctyne solutions. A molar ratio of azide to cyclooctyne of 1.5:1 is often used.

  • Incubation : Stir the reaction at the desired temperature (typically room temperature to 37°C).

  • Monitoring and Purification : Monitor the reaction progress. Once complete, purify the conjugate as needed.

Quantitative Data: Click Chemistry PEGylation

ParameterCuAACSPAACReference(s)
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:11.5:1
Solvent DMSO, t-BuOH/H₂OPBS (pH 7.3), DMSO, DMF
Temperature Room Temp to 50°CRoom Temp to 37°C
Reaction Time 30 min to 48 hours1 to 24 hours
Linkage Formed TriazoleTriazole
Linkage Stability Very HighVery High
Aldehyde/Ketone-Reactive PEGylation

This method is often used for the site-specific modification of glycoproteins. The carbohydrate moieties of the glycoprotein can be oxidized to generate aldehyde groups, which then react with an aminooxy- or hydrazide-functionalized PEG to form a stable oxime or hydrazone bond, respectively.

Aldehyde_PEGylation Protein Protein-CHO (Aldehyde) Conjugate Protein-CH=N-O-PEG (Stable Oxime Bond) Protein->Conjugate pH 6.5-7.5 PEG_Aminooxy PEG-ONH₂ (Aminooxy) PEG_Aminooxy->Conjugate

Aldehyde-reactive PEGylation forming an oxime bond.

Experimental Protocol: Aldehyde PEGylation of a Glycoprotein

  • Aldehyde Generation : Oxidize the sugar groups of the glycoprotein using 1-10 mM sodium meta-periodate in an acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Buffer Exchange : If oxidation was performed in acidic conditions, perform a buffer exchange into a neutral, amine-free buffer (pH 6.5-7.5) using dialysis or a desalting column.

  • PEGylation Reaction : Add the aminooxy- or hydrazide-functionalized PEG to the oxidized glycoprotein solution. Aniline can be used as a catalyst to accelerate the reaction.

  • Incubation : Mix the reaction for 2 hours at room temperature.

  • Purification : Purify the PEGylated glycoprotein using an appropriate chromatographic method.

Quantitative Data: Aldehyde/Ketone-Reactive PEGylation

ParameterTypical Value/RangeReference(s)
Reaction pH 6.5 - 7.5
Reaction Temperature Room Temperature
Reaction Time ~2 hours
Linkage Formed Oxime or Hydrazone
Linkage Stability Oxime is more stable than hydrazone

General Experimental Workflow

The process of PEGylating a biomolecule generally follows a series of defined steps, each requiring careful consideration and optimization.

PEGylation_Workflow Prep 1. Biomolecule & Reagent Preparation Reaction 2. Conjugation Reaction Prep->Reaction Quench 3. Quench Reaction (Optional) Reaction->Quench Purify 4. Purification of Conjugate Quench->Purify Characterize 5. Characterization & Analysis Purify->Characterize

General workflow for protein and peptide PEGylation.

Characterization of PEGylated Bioconjugates

After purification, it is crucial to characterize the PEGylated conjugate to determine the degree of PEGylation, purity, and integrity of the final product. Common analytical techniques include:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC) : To separate and quantify the PEGylated conjugate from unreacted protein and excess PEG reagent.

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight and the number of PEG chains attached to the protein.

  • High-Performance Liquid Chromatography (HPLC) : Methods like reversed-phase HPLC can be used to assess the purity and heterogeneity of the PEGylated product.

Applications in Research and Drug Development

Bioconjugation with PEG spacers is a versatile tool with a wide range of applications:

  • Drug Delivery : PEGylation is used to improve the therapeutic properties of protein drugs, peptides, and small molecules, leading to enhanced efficacy and reduced dosing frequency. Marketed PEGylated drugs include treatments for cancer, hepatitis, and neutropenia.

  • Diagnostics and Imaging : PEG linkers can be used to attach imaging agents or labels to targeting molecules like antibodies, improving their in vivo performance.

  • Biomaterials and Surface Modification : PEGylation is used to modify the surfaces of nanoparticles, liposomes, and medical devices to reduce non-specific protein adsorption and improve biocompatibility.

References

Application Notes and Protocols: Design and Synthesis of PROTACs with Varying Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][4] The length and composition of the linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[4] Therefore, systematic optimization of the linker is a crucial step in the development of potent and effective PROTAC degraders.

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs with varying linker lengths to guide researchers in this critical optimization process.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Design and Synthesis of PROTACs with Varying Linker Lengths

The synthesis of a PROTAC library with varying linker lengths is essential for empirical optimization. The most common linkers are polyethylene glycol (PEG) and alkyl chains. Synthetic strategies often involve standard amide bond formation or more versatile "click chemistry" reactions.

Logical Relationship of Linker Length to Efficacy

The relationship between linker length and PROTAC efficacy is often non-linear and target-dependent. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to an unproductive ternary complex geometry, where lysine residues on the target protein are not accessible for ubiquitination.

Linker_Efficacy_Logic cluster_linker Linker Length cluster_outcome Outcome Too_Short Too Short Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Productive_Complex Productive Ternary Complex Efficient Degradation Optimal->Productive_Complex Too_Long Too Long Unproductive_Complex Unproductive Complex Inefficient Degradation Too_Long->Unproductive_Complex

Caption: Logical relationship between linker length and PROTAC efficacy.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples of how varying linker lengths can affect degradation potency.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation Data synthesized from a study on ERα degradation.

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 11PEG9>1000<20
PROTAC 12PEG12~500~60
PROTAC 13 PEG 16 ~100 >80
PROTAC 14PEG19~750~50
PROTAC 15PEG21>1000<30

Table 2: Effect of Linker Length on BRD4 Degradation Representative data based on literature for CRBN-recruiting BRD4 degraders.

PROTAC CompoundLinker TypeLinker CompositionDC50 (nM)Dmax (%)
Compound APEG2 PEG units5095
Compound B PEG 3 PEG units 5 >98
Compound CPEG4 PEG units2592
Compound DAlkyl8-carbon chain15080
Compound EAlkyl12-carbon chain8085

Experimental Protocols

A systematic evaluation of newly synthesized PROTACs is crucial to determine their efficacy and mechanism of action.

Experimental Workflow

The general workflow for evaluating PROTACs with varying linker lengths involves synthesis, in vitro degradation studies, and subsequent validation assays.

Experimental_Workflow Start Start: PROTAC Design Synthesis Synthesis of PROTAC Library (Varying Linker Lengths) Start->Synthesis Degradation_Assay Target Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Validation Mechanism of Action Validation (e.g., Proteasome Inhibition) Data_Analysis->Validation Permeability Cellular Permeability Assays (Optional) Data_Analysis->Permeability End End: Optimal PROTAC Identified Validation->End Permeability->End

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for synthesizing PROTACs by forming an amide bond between a linker and the ligands for the POI and E3 ligase.

Materials:

  • POI ligand with a free amine or carboxylic acid group.

  • E3 ligase ligand (e.g., a thalidomide derivative) with a linker terminating in a carboxylic acid or amine.

  • Peptide coupling reagent (e.g., HATU).

  • Organic base (e.g., DIPEA).

  • Anhydrous DMF or DCM as solvent.

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography).

Procedure:

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve the component containing the carboxylic acid (either the linker-E3 ligase conjugate or the POI ligand) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the component containing the free amine group (1 equivalent) to the activated solution.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This "click chemistry" approach offers a highly efficient and modular way to assemble PROTAC libraries.

Materials:

  • POI ligand functionalized with a terminal alkyne.

  • E3 ligase ligand functionalized with an azide group.

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate.

  • Solvent system (e.g., t-BuOH/H₂O or DMF).

Procedure:

  • Preparation of Precursors: Synthesize the two precursor molecules: one with a terminal alkyne and the other with an azide.

  • Reaction Setup: Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture like t-BuOH/H₂O.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Progression: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by LC-MS.

  • Work-up and Purification: After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Purify the crude product by flash chromatography or preparative HPLC to yield the triazole-linked PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Western Blot for Quantifying PROTAC-Induced Protein Degradation

Western blotting is a standard method to measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and appropriate cell line.

  • PROTAC compounds and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds or vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 4: Ternary Complex Formation Assessment (Fluorescence Polarization - FP)

FP assays can be used to measure the binding affinities and assess the formation of the ternary complex. This protocol provides a general framework for a competitive FP assay.

Materials:

  • Purified target protein (POI).

  • Purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB).

  • Fluorescently labeled ligand for either the POI or the E3 ligase (fluorescent probe).

  • PROTAC compounds.

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer.

  • Add a fixed, low concentration of the fluorescent probe.

  • Add a fixed concentration of the protein that binds the fluorescent probe (either POI or E3 ligase).

  • Add a serial dilution of the PROTAC compound.

  • In a separate set of wells to measure ternary complex formation, add the fluorescent probe, both the POI and the E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The data can be fitted to a suitable binding model to determine binding affinities (Ki) and assess the cooperativity of ternary complex formation. A significant increase in the affinity of the fluorescent probe in the presence of the second protein and the PROTAC indicates positive cooperativity and successful ternary complex formation.

Conclusion

The systematic design, synthesis, and evaluation of PROTACs with varying linker lengths are fundamental to developing potent and selective protein degraders. The protocols and data presented herein provide a framework for researchers to rationally optimize the linker component of their PROTACs, thereby accelerating the discovery of novel therapeutics. While general principles are emerging, the optimal linker remains an empirically determined parameter for each specific POI-E3 ligase system. Future advancements in computational modeling may further streamline this critical aspect of PROTAC design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tos-PEG3-CH2COOtBu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction times for Tos-PEG3-CH2COOtBu coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conjugation of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the coupling of this compound?

A1: The coupling of this compound involves a nucleophilic substitution reaction. The tosyl group (p-toluenesulfonate) is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to attack by a nucleophile, typically a primary or secondary amine. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Q2: What are the most common nucleophiles used for coupling with this linker?

A2: Primary and secondary amines are the most common nucleophiles for coupling with tosylated PEG linkers like this compound. These are often present on the E3 ligase ligand or the protein of interest (POI) ligand in the context of PROTAC synthesis.

Q3: Why is a base required for the coupling reaction?

A3: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture. Its primary role is to act as a scavenger for the p-toluenesulfonic acid that is generated as a byproduct of the reaction. Neutralizing this acidic byproduct prevents the potential protonation and deactivation of the amine nucleophile, thereby driving the reaction to completion.

Q4: What is the significance of the tert-Butyl (tBu) ester on the other end of the linker?

A4: The tert-Butyl (tBu) ester is a protecting group for the carboxylic acid functionality. It is stable under the conditions of the nucleophilic substitution reaction. This allows for the selective reaction of the tosyl group first. The tBu group can be removed later under acidic conditions to reveal the carboxylic acid, which can then be coupled to another molecule, a common strategy in the modular synthesis of PROTACs.[1]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

Q: My coupling reaction with this compound is very slow or does not go to completion. What are the possible causes and how can I optimize the reaction time?

A: Slow or incomplete reactions are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting and optimization:

  • Suboptimal Reaction Temperature:

    • Explanation: Nucleophilic substitution reactions are often temperature-dependent. Room temperature may not provide sufficient energy to overcome the activation barrier for the reaction.

    • Recommendation: Consider increasing the reaction temperature. For nucleophilic substitution on tosylated PEGs, temperatures around 60°C are often employed to increase the reaction rate.[2] It is advisable to perform small-scale experiments at varying temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition for your specific substrates.

  • Inappropriate Solvent:

    • Explanation: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile but not the nucleophile itself, thus enhancing its reactivity.

    • Recommendation: Ensure you are using a suitable polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are known to accelerate SN2 reactions.

  • Insufficient Base:

    • Explanation: As the reaction proceeds, p-toluenesulfonic acid is formed. If not neutralized, this can protonate your amine nucleophile, rendering it non-nucleophilic and stalling the reaction.

    • Recommendation: Use a non-nucleophilic base like DIPEA or TEA in molar excess (typically 2-3 equivalents) to neutralize the acid byproduct.

  • Low Reagent Concentration:

    • Explanation: The reaction is bimolecular, meaning its rate depends on the concentration of both the linker and the nucleophile. Low concentrations can lead to a slower reaction rate.

    • Recommendation: If feasible, increase the concentration of your reactants. A typical starting concentration is around 0.1 M.[2]

Issue 2: Low Product Yield

Q: I am observing a low yield of my desired coupled product. What are the likely reasons and what steps can I take to improve it?

A: Low product yield can be a result of side reactions or degradation of starting materials.

  • Hydrolysis of the Tosyl Group:

    • Explanation: The tosyl group can be susceptible to hydrolysis, especially in the presence of water. This will result in the formation of a hydroxyl group on the PEG linker, which is unreactive towards the amine nucleophile.

    • Recommendation: Ensure that all reagents and solvents are anhydrous. Use freshly opened solvents or those dried over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Degradation of Starting Material:

    • Explanation: Tosylated compounds can have limited stability, especially if not stored properly.

    • Recommendation: Store this compound at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Side Reactions of the Nucleophile:

    • Explanation: If your nucleophile is part of a complex molecule, other functional groups might compete in the reaction.

    • Recommendation: Review the structure of your nucleophile for any other reactive groups. If necessary, employ a protection strategy for these groups before the coupling reaction.

Data on Reaction Parameters

The following table summarizes typical reaction conditions for the nucleophilic substitution of a tosylated PEG linker with a primary amine, based on a protocol for a similar molecule used in PROTAC synthesis.[2]

ParameterRecommended ConditionNotes
Solvent Anhydrous DMFA polar aprotic solvent is crucial for SN2 reactions.
Base DIPEA (3.0 eq)A non-nucleophilic base to scavenge the acid byproduct.
Temperature 60°CElevated temperature to increase the reaction rate.
Reaction Time OvernightThe reaction is typically monitored by LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis of the tosyl group.

Experimental Protocols

Protocol for Coupling of a Primary Amine to this compound

This protocol is adapted from a general procedure for the synthesis of PROTACs using a tosylated PEG linker.[2]

Materials:

  • This compound

  • Amine-containing substrate (e.g., E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Reaction vessel with a magnetic stirrer

  • Standard workup and purification equipment (e.g., rotary evaporator, preparative HPLC)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Dissolution: In the reaction vessel, dissolve the amine-containing substrate (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF to a concentration of approximately 0.1 M.

  • Addition of Base: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 60°C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as preparative HPLC, to obtain the desired conjugate.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Work-up & Purification p1 Dry glassware p2 Prepare anhydrous solvents and reagents r1 Dissolve amine substrate and This compound in anhydrous DMF p2->r1 r2 Add DIPEA (3 eq.) r1->r2 r3 Heat to 60°C under inert atmosphere r2->r3 m1 Stir overnight r3->m1 m2 Monitor by LC-MS m1->m2 w1 Cool to room temperature m2->w1 w2 Aqueous work-up and extraction w1->w2 w3 Purify by preparative HPLC w2->w3

Caption: Experimental workflow for the coupling of an amine to this compound.

G start Low or No Product Formation q1 Is the reaction temperature optimized? start->q1 s1 Increase temperature (e.g., to 60°C) q1->s1 No q2 Is a polar aprotic solvent being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Switch to anhydrous DMF or DMSO q2->s2 No q3 Is a base present in sufficient excess? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Add 2-3 equivalents of DIPEA or TEA q3->s3 No q4 Are all reagents and solvents anhydrous? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use anhydrous reagents and perform under inert atmosphere q4->s4 No end_node Consult further with technical support q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting decision tree for low product yield in this compound coupling.

References

Technical Support Center: Purification of Tos-PEG3-CH2COOtBu Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of Tos-PEG3-CH2COOtBu, a heterobifunctional PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended purification method for this compound?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules like this compound.[1] The separation is based on hydrophobicity. The presence of the tosyl (Tos) and tert-butyl (tBu) groups provides sufficient hydrophobicity for good retention and separation on non-polar stationary phases like C18 or C8.[1]

Q2: What are the most common impurities encountered during the synthesis and purification of this conjugate?

A2: Common impurities include:

  • Unreacted starting materials: Such as HO-PEG3-CH2COOtBu or the tosylating agent.

  • Di-tosylated PEG: If the starting material was a PEG-diol.

  • Hydrolysis products: The t-butyl ester can be sensitive to strong acidic conditions, leading to the formation of the corresponding carboxylic acid (Tos-PEG3-CH2COOH).[2] The tosyl group can also be hydrolyzed under certain conditions.

  • Solvents and reagents: Residual solvents from the reaction or other reagents used in the synthesis.

Q3: My conjugate has poor UV absorbance. What detection methods are suitable for HPLC?

A3: While the tosyl group provides some UV absorbance, it may be insufficient for sensitive detection. Polyethylene glycol (PEG) itself lacks a strong chromophore.[] For universal detection of your conjugate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[1] These detectors respond to all non-volatile analytes. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation of the desired product.

Q4: Is flash chromatography a viable alternative to HPLC for purification?

A4: Yes, flash chromatography on silica gel can be used for initial, large-scale purification to remove major impurities. However, due to the polar nature of the PEG chain, it can lead to streaking or poor separation. A normal-phase separation would typically use a solvent system like dichloromethane/methanol or ethyl acetate/hexane. For resolving closely related impurities, RP-HPLC offers significantly higher resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad Peak in RP-HPLC 1. Sub-optimal chromatography conditions: Slow kinetics on the stationary phase. 2. Compound overload: Injecting too much sample. 3. Presence of multiple PEG-length species: While the PEG3 linker should be monodisperse, this could be an issue with other PEG conjugates. 4. Interaction with residual silanols on the silica backbone. 1. Increase the column temperature (e.g., to 45-60 °C) to improve peak shape. 2. Reduce the injection volume or sample concentration. 3. Verify the purity of the starting materials. 4. Use a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
Product Degradation During Purification 1. Hydrolysis of the t-butyl ester: Exposure to acidic conditions (e.g., prolonged exposure to TFA in the mobile phase at room temperature). The t-butyl ester is labile to acid. 2. Hydrolysis of the tosyl group: The tosyl group is a good leaving group and can be susceptible to nucleophilic attack or hydrolysis, especially under basic conditions.1. Keep the time the sample spends in acidic mobile phase to a minimum. Collect fractions and neutralize them promptly if necessary. Avoid high temperatures if acid is present. 2. Ensure the purification is performed under neutral or slightly acidic pH conditions. Avoid strong bases.
Low or No Recovery from the Column 1. Irreversible adsorption: The compound may be sticking to the column, especially if it is very "sticky". 2. Precipitation: The compound may be precipitating on the column or in the tubing if the mobile phase is a poor solvent for the sample.1. Flush the column with a stronger solvent system (e.g., high percentage of acetonitrile or isopropanol). 2. Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent. Reduce the initial aqueous percentage of the mobile phase if necessary.
Co-elution of Impurities 1. Insufficient resolution: The chosen column or gradient is not adequate to separate the product from a structurally similar impurity. 2. Impurity has similar hydrophobicity to the product. 1. Optimize the HPLC gradient. Make the gradient shallower to increase separation between peaks. 2. Try a different stationary phase (e.g., switch from C18 to C8 or a phenyl-hexyl column). 3. Adjust the mobile phase composition or temperature.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point. Optimization is likely required based on the specific impurity profile and HPLC system.

  • Column Selection: A C18 or C8 column is recommended. (e.g., Agilent ZORBAX, Waters XBridge, Phenomenex Luna).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., Acetonitrile, or a mixture of Acetonitrile/Water) to a concentration of 5-10 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min (for analytical scale, adjust for prep scale).

    • Column Temperature: 45 °C.

    • Detection: CAD/ELSD or MS. If using UV, monitor at ~220 nm and ~262 nm (for the tosyl group).

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 30
      25.0 80
      28.0 95
      30.0 95
      31.0 30

      | 35.0 | 30 |

  • Post-Purification: Immediately after collection, the solvent from the relevant fractions should be removed, typically by rotary evaporation or lyophilization, to prevent potential degradation from prolonged exposure to the acidic mobile phase.

Protocol 2: Flash Chromatography Purification

This method is suitable for a preliminary cleanup of the crude product.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Solvent System Selection (TLC): First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test solvent mixtures such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. Aim for an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity solvent system.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the column solvent or another weak solvent (e.g., dichloromethane).

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This is often preferred for polar compounds to improve separation.

  • Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows and Logic

Purification_Workflow General Purification and Analysis Workflow crude Crude Reaction Mixture (this compound + Impurities) purification_choice Choose Purification Scale crude->purification_choice flash Flash Chromatography (Bulk Impurity Removal) purification_choice->flash Large Scale hplc Preparative RP-HPLC (High-Resolution Purification) purification_choice->hplc Small Scale / High Purity flash_fractions Analyze Flash Fractions (TLC) flash->flash_fractions hplc_fractions Collect HPLC Fractions hplc->hplc_fractions combine_pure Combine Pure Fractions flash_fractions->combine_pure hplc_fractions->combine_pure solvent_removal Solvent Removal (Rotovap / Lyophilization) combine_pure->solvent_removal final_product Purified Product solvent_removal->final_product analysis Final Purity Analysis final_product->analysis hplc_cad Analytical HPLC-CAD/ELSD analysis->hplc_cad Purity Check lcms LC-MS analysis->lcms Identity Check nmr NMR Spectroscopy analysis->nmr Structure Check

Caption: A flowchart of the typical purification and analysis process for this compound.

Troubleshooting_Logic Troubleshooting: Low Purity After Purification start Low Purity Detected in Final Product check_impurity Identify Impurity by MS start->check_impurity is_starting_material Is it unreacted starting material? check_impurity->is_starting_material is_degradation Is it a degradation product (e.g., hydrolyzed ester)? is_starting_material->is_degradation No solution_reaction Solution: - Increase reaction time/equivalents - Re-purify with optimized gradient is_starting_material->solution_reaction Yes is_other Is it a reaction by-product? is_degradation->is_other No solution_degradation Solution: - Avoid harsh pH (esp. acid) - Minimize purification time - Use lower temperature is_degradation->solution_degradation Yes solution_byproduct Solution: - Optimize HPLC method (new column/solvents) - Re-run purification is_other->solution_byproduct Yes end_node Purity Improved solution_reaction->end_node solution_degradation->end_node solution_byproduct->end_node

Caption: A decision tree for troubleshooting low purity results post-purification.

References

Technical Support Center: PROTAC Synthesis & Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This resource provides expert guidance, troubleshooting tips, and detailed protocols to help researchers overcome common challenges in PROTAC synthesis, with a special focus on resolving issues related to steric hindrance during linker conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of steric hindrance during my PROTAC linker conjugation?

A: Steric hindrance during conjugation can manifest in several ways. Key indicators include significantly lower than expected yields of the final PROTAC product and the presence of unreacted starting materials (the warhead or the E3 ligase ligand) in your final reaction mixture, even after extended reaction times.[1] Another sign is the formation of unexpected side products, which can arise from reactions at more accessible, but unintended, sites on your molecules.

Q2: How do the linker's properties influence steric hindrance and overall PROTAC efficacy?

A: The linker is a critical component that dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] Its length, composition, and attachment points are crucial design parameters.[2][3]

  • Linker Length: An optimal linker length is essential. If a linker is too short, it can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.

  • Linker Composition: The chemical nature of the linker affects its flexibility and solubility. Flexible linkers, such as those with polyethylene glycol (PEG) chains, can provide the necessary degrees of freedom to allow the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. Rigid linkers, on the other hand, can be used to pre-organize the ligands, which can be beneficial if the optimal conformation is known.

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical. An improper attachment point can orient the linker in a way that obstructs the binding of one or both proteins, leading to steric hindrance.

Q3: Which conjugation chemistries are recommended for sterically hindered systems?

A: For sterically hindered systems, highly efficient and specific conjugation reactions are necessary. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular choice due to its high yield, specificity, and tolerance of a wide range of functional groups. This method allows for the modular assembly of PROTACs, which can simplify the synthesis of a library of PROTACs with different linkers. In-cell click-formed proteolysis targeting chimeras (CLIPTACs) are an emerging strategy that can bypass cell permeability issues by assembling the PROTAC inside the cell from smaller, more permeable precursors.

Q4: What analytical methods can I use to confirm successful conjugation and assess the impact of steric hindrance?

A: A combination of analytical techniques is recommended to confirm successful PROTAC synthesis and evaluate its effectiveness:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the identity and purity of the final PROTAC molecule. It can also help identify any unreacted starting materials or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can be used to confirm the structure of the PROTAC and ensure that the linker has been successfully conjugated at the intended positions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized PROTAC and to separate it from any remaining starting materials or byproducts.

  • Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be used to quantify the binding affinity and stability of the ternary complex. A failure to form a stable complex can be an indication of steric hindrance.

Troubleshooting Guide

This guide provides solutions to common problems encountered during PROTAC synthesis that may be related to steric hindrance.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inaccessible Reactive Site: The functional group for conjugation on the warhead or E3 ligase ligand is sterically hindered or buried within the molecule's 3D structure.1. Introduce a Spacer Arm: Use a linker with a longer, more flexible spacer (e.g., a PEG-based linker) to increase the reach of the reactive group.2. Optimize Reaction Conditions: Increase reaction time, temperature, or concentration of reagents. However, be cautious of potential side reactions.3. Change Conjugation Site: If possible, move the linker attachment point to a more solvent-exposed region of the warhead or E3 ligase ligand.
Incomplete Reaction Steric Clash Between Bulky Components: The warhead and E3 ligase ligand are both large, preventing their reactive groups from coming into proximity for conjugation.1. Experiment with Linker Length: Synthesize and test a series of PROTACs with varying linker lengths to find the optimal distance for efficient conjugation.2. Use a More Flexible Linker: A flexible linker can help the two components orient themselves favorably for the reaction.
Poor Degradation Efficacy Despite Successful Conjugation Unproductive Ternary Complex: The linker, while allowing for conjugation, forces the target protein and E3 ligase into an orientation that is not productive for ubiquitination due to steric hindrance within the ternary complex.1. Vary Linker Attachment Points: Even small changes in the linker's connection point can significantly alter the geometry of the ternary complex.2. Adjust Linker Rigidity: Test both flexible (e.g., PEG) and more rigid (e.g., alkyl) linkers to see how they affect the stability and productivity of the ternary complex.3. Computational Modeling: Use molecular dynamics simulations to predict the structure of the ternary complex and identify potential steric clashes.

Visual Workflows and Pathways

G cluster_0 Troubleshooting Workflow start Low PROTAC Yield or Poor Degradation q1 Is conjugation successful? (Check by LC-MS) start->q1 sol1 Modify Conjugation Strategy: - Use longer/flexible linker - Change attachment point - Optimize reaction conditions q1->sol1 No q2 Does ternary complex form? (Check by SPR/FRET) q1->q2 Yes sol1->q1 sol2 Redesign Linker: - Vary length and rigidity - Alter attachment vectors - Use computational modeling q2->sol2 No end Successful PROTAC q2->end Yes sol2->q2

A troubleshooting workflow for addressing issues related to steric hindrance.

PROTAC_Mechanism cluster_1 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release/ Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

The signaling pathway of PROTAC-mediated protein degradation.

Key Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general method for conjugating an azide-functionalized linker with an alkyne-functionalized warhead or E3 ligase ligand.

Materials:

  • Azide-containing component (1.0 eq)

  • Alkyne-containing component (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)

  • Nitrogen or Argon gas

  • Stir plate and stir bar

Methodology:

  • Dissolve the azide-containing component and the alkyne-containing component in the chosen solvent in a round-bottom flask.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol 2: HPLC-MS Analysis for Conjugation Confirmation

This protocol outlines a general method for analyzing the success and purity of a PROTAC conjugation reaction.

Materials:

  • HPLC system coupled with a mass spectrometer (LC-MS)

  • Appropriate HPLC column (e.g., C18)

  • Solvents:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Synthesized PROTAC sample, dissolved in a suitable solvent (e.g., DMSO or acetonitrile)

Methodology:

  • Prepare the mobile phases and prime the HPLC system.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Prepare a dilute solution of your PROTAC sample (approximately 1 mg/mL).

  • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Run a gradient elution method. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: Ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-27 min: Return to 5% B

    • 27-30 min: Re-equilibrate at 5% B

  • Monitor the eluent using both a UV detector (e.g., at 254 nm) and the mass spectrometer.

  • Analyze the resulting data. The HPLC chromatogram will show the purity of your sample, with the area under the peak corresponding to the relative amount of the compound.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. Confirm that the major peak in your chromatogram has the expected m/z for your successfully conjugated PROTAC. Check for the presence of peaks corresponding to the masses of your starting materials.

References

Technical Support Center: Enhancing E3 Ligase Binding Efficiency Through Linker Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to optimizing Proteolysis Targeting Chimera (PROTAC) efficacy by modifying the linker component.

Frequently Asked Questions (FAQs)

Q1: How does the linker's design fundamentally impact PROTAC activity?

The linker is a critical component of a PROTAC, connecting the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its design, including length, chemical composition, and rigidity, directly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][4] An optimized linker facilitates the proper spatial arrangement of the POI and E3 ligase, leading to efficient ubiquitination, whereas a suboptimal linker can result in steric hindrance or an unproductive complex, thereby reducing degradation efficiency.

Q2: What is the significance of linker length, and how is it optimized?

Linker length is a crucial parameter that needs to be empirically optimized for each specific POI and E3 ligase pair. If a linker is too short, it may cause steric clashes that prevent the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to an entropic penalty that destabilizes the ternary complex. Optimization typically involves synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency to identify the optimal length.

Q3: How does the chemical composition of the linker affect PROTAC performance?

The chemical makeup of the linker significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) can enhance aqueous solubility and cell permeability. In contrast, more rigid linkers, which may include cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially increasing potency. The composition can also influence the stability of the ternary complex and, as a result, the efficiency of degradation.

Q4: What is the "hook effect" in the context of PROTACs and how can linker design influence it?

The "hook effect" is a phenomenon observed in PROTAC experiments where, at very high concentrations, the degradation efficiency of the target protein decreases. This is thought to occur because the excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation, rather than the necessary ternary complex. While linker design is not the primary cause of the hook effect, a well-designed linker that promotes a highly stable and cooperative ternary complex can help to mitigate it by favoring the formation of the productive ternary complex even at higher concentrations.

Q5: What are the most commonly used types of linkers in PROTAC design?

The most prevalent types of linkers used in PROTAC design are flexible alkyl and polyethylene glycol (PEG) chains. These are popular due to their synthetic accessibility and the ease with which their length can be adjusted. Rigid linkers that incorporate cyclic structures are also used to introduce conformational constraints. Additionally, "clickable" linkers, which utilize click chemistry for their synthesis, have gained popularity as they facilitate the rapid and modular assembly of PROTAC libraries.

Troubleshooting Guide

Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I observe little to no degradation of the target protein.

  • Possible Cause: Suboptimal linker length or composition is preventing the formation of a stable and productive ternary complex. Even with strong binary affinities, the spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Troubleshooting Steps:

    • Synthesize a linker library: The most direct approach is to create a series of PROTACs with varying linker lengths and compositions. Even minor changes can have a significant impact on degradation.

    • Directly assess ternary complex formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation and stability of the ternary complex.

    • Modify linker composition: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics, which could lead to a more productive ternary complex.

Problem 2: My PROTAC has poor solubility and/or cell permeability.

  • Possible Cause: The overall physicochemical properties of the PROTAC, heavily influenced by the linker, are unfavorable for crossing the cell membrane or staying in solution.

  • Troubleshooting Steps:

    • Incorporate hydrophilic moieties: Modify the linker by adding polar groups or PEG chains to improve aqueous solubility.

    • Balance hydrophilicity and hydrophobicity: Adjust the hydrophilic/hydrophobic balance of the linker to enhance both solubility and cell permeability.

    • Perform cellular target engagement assays: Use techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching its intracellular target. A lack of engagement could indicate a permeability issue.

Problem 3: The synthesized PROTAC is unstable and appears to be degrading in cells.

  • Possible Cause: The linker may contain metabolically labile groups that are being cleaved by cellular enzymes.

  • Troubleshooting Steps:

    • Increase linker rigidity: Incorporate more stable chemical structures, such as cyclic moieties or triazole rings from click chemistry, into the linker to enhance metabolic stability.

    • Replace labile functional groups: Identify and replace any functional groups within the linker that are known to be susceptible to metabolic degradation.

Quantitative Data on Linker Modifications

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Effect of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionDegradation of CRBN
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 3: Influence of Linker Length on p38α Degradation

Linker Length (atoms)Degradation of p38α
≤ 8No degradation
15-17Optimal performance
20Efficient degradation

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol outlines the steps for quantifying target protein degradation in response to PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using lysis buffer on ice.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., CRL4-CRBN)

  • Recombinant protein of interest (POI)

  • Ubiquitin

  • PROTAC compound

  • Ubiquitination buffer

  • ATP solution

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing ubiquitination buffer, E1 enzyme, E2 enzyme, E3 ligase complex, POI, ubiquitin, ATP, and varying concentrations of the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein. Alternatively, an anti-ubiquitin antibody can be used.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips

  • Immobilization reagents

  • Purified E3 ligase

  • Purified target protein

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization: Immobilize the purified E3 ligase onto the surface of the SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • This will measure the binding of the PROTAC and target protein to the E3 ligase, allowing for the determination of the kinetics (kon and koff) and affinity (KD) of the ternary complex.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3_Ligase Release Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Design PROTAC Design & Synthesis Binding Binary Binding Assays (SPR, ITC) Design->Binding Ternary Ternary Complex Formation Assays (SPR, TR-FRET) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Cellular Degradation Assay (Western Blot) Ubiquitination->Degradation Optimization Linker Optimization Degradation->Optimization Iterate based on results Optimization->Design

Caption: A typical experimental workflow for PROTAC development.

Linker_Properties Linker Linker Modification Length Length Linker->Length Composition Composition Linker->Composition Rigidity Rigidity Linker->Rigidity Properties PROTAC Properties Length->Properties Composition->Properties Rigidity->Properties Solubility Solubility Properties->Solubility Permeability Permeability Properties->Permeability Stability Metabolic Stability Properties->Stability Efficacy Degradation Efficacy (DC50/Dmax) Solubility->Efficacy Permeability->Efficacy Stability->Efficacy

Caption: Logical relationship of linker properties and their impact.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Tos-PEG3-CH2COOtBu Against Other Common Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of warhead and E3 ligase ligand dictates the target and degradation machinery, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a comprehensive comparison of Tos-PEG3-CH2COOtBu, a polyethylene glycol (PEG)-based linker, with other commonly used PROTAC linkers, including alkyl chains and more rigid structures. By presenting available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows, this guide aims to equip researchers with the knowledge to make informed decisions in the rational design of novel protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is far from a passive spacer; it actively influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] The linker's length, composition, and flexibility dictate the spatial arrangement of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[4] An optimal linker can foster favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the complex's stability and, consequently, the degradation efficiency.

Overview of Common PROTAC Linker Types

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most prevalent types include:

  • Flexible Linkers:

    • Alkyl Chains: These are simple hydrocarbon chains of varying lengths, offering a high degree of conformational freedom. While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding. This compound falls into this category.

  • Rigid Linkers:

    • These linkers incorporate structural elements like alkynes, triazoles, or cyclic structures (e.g., piperazine, piperidine) to reduce conformational flexibility. Increased rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.

  • "Clickable" Linkers:

    • Often incorporating motifs like alkynes and azides, these linkers facilitate the rapid and efficient synthesis of PROTAC libraries using click chemistry. The resulting triazole ring is also metabolically stable.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data for PROTACs targeting the BRD4 protein, a well-studied target in cancer, using different linker types. While direct head-to-head comparative data for this compound was not available in the reviewed literature, the data below for other PEG and alkyl linkers provide a valuable benchmark.

Table 1: Performance of BRD4-Targeting PROTACs with PEG Linkers (Recruiting CRBN E3 Ligase)

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1Optimized PEG linker< 1>90Burkitt's lymphoma cells
ARV-825PEG linkerNot specified>90Various cancer cell lines
Compound 29PEG linker (12 atoms)184.086MDA-MB-231

Table 2: Performance of BRD4-Targeting PROTACs with Alkyl and Rigid Linkers (Recruiting CRBN E3 Ligase)

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ZZ7-17-060C3 alkyl linkerNot specified~32MOLT-4
Compound 27Hydrocarbon linker (10 atoms)97.188MDA-MB-231
Compound 34Piperazine-containing linker (13-15 atoms)60.094MDA-MB-231

Table 3: Physicochemical and Pharmacokinetic (DMPK) Properties of PROTAC Linkers

Linker TypeKey Physicochemical PropertiesImpact on DMPK
Alkyl Hydrophobic, flexibleCan decrease solubility and increase metabolic susceptibility.
PEG Hydrophilic, flexibleGenerally improves solubility and permeability.
Rigid Reduced flexibility, may have mixed polarityCan improve metabolic stability and cell permeability by reducing the number of rotatable bonds.

This compound: A Closer Look

This compound is a heterobifunctional linker featuring a tosyl (Tos) group at one end and a tert-butyl (tBu) protected carboxylic acid at the other, connected by a three-unit PEG chain.

  • PEG Core: The PEG component is expected to impart hydrophilicity, which can improve the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules. Improved solubility is often crucial for achieving adequate exposure in cellular and in vivo experiments.

  • Functional Groups: The tosyl group is a good leaving group, facilitating nucleophilic substitution for conjugation to one of the PROTAC ligands. The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for amide bond formation with the other ligand.

  • Expected Performance: Based on the general properties of PEG linkers, a PROTAC incorporating this compound would be anticipated to have favorable solubility and permeability characteristics. However, its flexibility might lead to a higher entropic penalty upon ternary complex formation compared to a rigid linker. The optimal length of the PEG chain is highly dependent on the specific target and E3 ligase pair, and empirical testing is necessary to determine the ideal linker length for maximal degradation efficiency.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation Assessment

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation to remove cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-tubulin).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

1. Plate Preparation:

  • The PAMPA system consists of a donor plate with a filter coated with a lipid solution (e.g., lecithin in dodecane) and an acceptor plate.
  • Fill the acceptor plate wells with buffer.

2. Compound Addition:

  • Add the PROTAC solution (at a known concentration in a suitable buffer) to the donor plate wells.

3. Incubation:

  • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 5 hours) at room temperature.

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time) where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Aqueous Solubility Assay

This protocol determines the thermodynamic solubility of a PROTAC.

1. Sample Preparation:

  • Add an excess amount of the solid PROTAC to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

2. Equilibration:

  • Shake the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

3. Separation:

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

4. Quantification:

  • Determine the concentration of the PROTAC in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 PROTAC_bound PROTAC E3_bound E3 PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties cluster_physicochem Physicochemical Properties cluster_performance PROTAC Performance Linker Linker Properties Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Flexibility Flexibility/Rigidity Linker->Flexibility DMPK DMPK Profile Solubility->DMPK Permeability->DMPK Ternary_Complex Ternary Complex Stability Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation DMPK->Degradation

Caption: Logical relationships of linker properties and PROTAC performance.

Conclusion

The linker is a critical component in the design of effective PROTACs, profoundly influencing their physicochemical properties, ternary complex formation, and ultimately, their degradation efficacy. While flexible linkers like alkyl and PEG chains, including this compound, offer advantages in terms of synthetic accessibility and improved solubility, the field is increasingly exploring more rigid and functionalized linkers to enhance potency, selectivity, and drug-like properties. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse range of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

PEG Linkers vs. Alkyl Chains: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. This guide provides an objective comparison of Polyethylene Glycol (PEG) linkers and alkyl chains, two common types of linkers used in bioconjugation and drug delivery, with a focus on supporting experimental data and methodologies.

The linker in a complex therapeutic molecule, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), is more than just a spacer. It plays a pivotal role in determining the overall properties of the conjugate, including its solubility, stability, and how it interacts with the biological environment. While simple alkyl chains offer synthetic simplicity, PEG linkers often provide a superior profile for many therapeutic applications.

Key Advantages of PEG Linkers over Alkyl Chains

The fundamental difference between a PEG linker and an alkyl chain lies in their chemical structure. PEG linkers are composed of repeating ethylene glycol units (-CH₂-CH₂-O-), which are hydrophilic, flexible, and biocompatible.[1][2] In contrast, alkyl chains are composed of repeating methylene units (-CH₂-), which are hydrophobic.[3] This structural difference leads to significant advantages for PEG linkers in several key areas.

Enhanced Hydrophilicity and Solubility

One of the most significant advantages of PEG linkers is their ability to increase the aqueous solubility of the conjugated molecule.[4][5] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor bioavailability. The hydrophilic nature of the PEG chain can effectively counteract the hydrophobicity of the payload, improving the overall solubility of the conjugate. This is crucial for preventing aggregation, which can reduce efficacy and potentially lead to immunogenicity.

Alkyl linkers, being hydrophobic, can exacerbate the solubility issues of a hydrophobic payload, increasing the likelihood of aggregation.

Improved Pharmacokinetics and Longer Circulation Half-Life

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy for extending the in vivo circulation half-life of therapeutics. The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a longer circulation time in the bloodstream. This extended exposure can result in greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.

While alkyl chains can also increase the size of a molecule, their hydrophobic nature does not provide the same "stealth" effect as the hydration shell of PEG, which helps to shield the conjugate from opsonization and clearance by the mononuclear phagocyte system.

Reduced Immunogenicity

The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs). This can neutralize the therapeutic and cause adverse immune reactions. The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the surface of the protein, reducing the likelihood of an immune response.

While alkyl chains can also provide some steric hindrance, they do not offer the same level of shielding as the hydrated PEG cloud. Moreover, the inherent hydrophobicity of alkyl chains can sometimes contribute to aggregation, which is known to be a trigger for immunogenicity.

Enhanced Stability

PEG linkers can protect the conjugated biomolecule from enzymatic degradation and improve its overall stability. The hydration shell created by the PEG chain can sterically hinder the approach of proteolytic enzymes. In contrast, the hydrophobic nature of alkyl chains can sometimes promote interactions with proteins and enzymes that may lead to degradation.

Quantitative Data Comparison

While direct head-to-head comparisons of identical molecules with either a PEG or an alkyl linker of the same length are not abundant in the literature, the following tables summarize representative data that highlights the impact of incorporating hydrophilic PEG linkers versus more hydrophobic linkers on key performance parameters of bioconjugates.

PropertyMolecule with Alkyl/Hydrophobic LinkerMolecule with PEG LinkerFold Improvement with PEGReference
In Vitro Cytotoxicity (IC50) Lower (more potent)Higher (less potent)0.045 - 0.22
Maximum Tolerated Dose (MTD) in mice LowerHigher>4-fold
Circulation Half-life ShorterLonger2.5 to 11.2-fold
Aqueous Solubility LowerHigherQualitative Improvement
Aggregation Higher propensityLower propensityQualitative Improvement

Note: The fold improvement is a generalized representation from the cited literature and can vary significantly depending on the specific molecule, PEG length, and experimental conditions.

Experimental Protocols

To aid researchers in evaluating the performance of different linkers, detailed methodologies for key experiments are provided below.

Protocol for Determining ADC Aggregation using Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than monomers, will elute earlier from the column. This method can be used to quantify the percentage of high molecular weight species (HMWS) or aggregates in an ADC formulation.

Materials:

  • ADC sample (with either PEG or alkyl linker)

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject a defined amount of the ADC sample (e.g., 50 µg) onto the column.

  • Monitor the elution profile at a specific wavelength (e.g., 280 nm).

  • Identify the peaks corresponding to the monomer and aggregates based on their retention times.

  • Integrate the peak areas to calculate the percentage of monomer and aggregates.

Protocol for Assessing In Vivo Stability and Pharmacokinetics of ADCs

Principle: The stability and pharmacokinetic profile of an ADC can be assessed by measuring the concentration of the total antibody and the antibody-conjugated drug in plasma over time after administration to an animal model.

Materials:

  • ADC sample

  • Animal model (e.g., mice)

  • ELISA reagents for total antibody quantification

  • LC-MS/MS for conjugated drug quantification

  • Blood collection supplies

Procedure:

  • Administer a single intravenous dose of the ADC to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).

  • Process the blood to obtain plasma.

  • Quantify the total antibody concentration in the plasma samples using a validated ELISA method.

  • Quantify the concentration of the antibody-conjugated drug using a validated LC-MS/MS method.

  • Plot the concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Protocol for Evaluating PROTAC-mediated Protein Degradation using Western Blot

Principle: This assay measures the ability of a PROTAC to induce the degradation of a target protein in cells. The amount of the target protein is quantified by Western blotting.

Materials:

  • PROTAC with either a PEG or alkyl linker

  • Cell line expressing the target protein

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Targeted for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, highlighting the formation of a ternary complex.

Linker_Comparison_Workflow cluster_workflow Experimental Workflow for Linker Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Synthesize Conjugates conjugate_peg Conjugate with PEG Linker start->conjugate_peg conjugate_alkyl Conjugate with Alkyl Linker start->conjugate_alkyl solubility Solubility Assay conjugate_peg->solubility stability Stability Assay (e.g., in plasma) conjugate_peg->stability aggregation Aggregation Assay (e.g., SEC) conjugate_peg->aggregation cytotoxicity Cytotoxicity Assay (for ADCs/PROTACs) conjugate_peg->cytotoxicity conjugate_alkyl->solubility conjugate_alkyl->stability conjugate_alkyl->aggregation conjugate_alkyl->cytotoxicity pk_studies Pharmacokinetic Studies cytotoxicity->pk_studies efficacy Efficacy Studies (in animal models) pk_studies->efficacy immunogenicity Immunogenicity Assessment efficacy->immunogenicity end Select Optimal Linker immunogenicity->end

Caption: A typical experimental workflow for comparing the performance of different linkers.

Conclusion

The choice between a PEG linker and an alkyl chain is a critical decision in the design of complex therapeutics. While alkyl chains offer simplicity in synthesis, the evidence strongly suggests that PEG linkers provide significant advantages in terms of hydrophilicity, pharmacokinetics, immunogenicity, and stability. These benefits often translate to improved therapeutic efficacy and a better safety profile. For researchers and drug developers, a thorough evaluation of these linker properties using the experimental approaches outlined in this guide is essential for the successful development of next-generation therapeutics.

References

A Comparative Guide to the Characterization and Validation of Tos-PEG3-CH2COOtBu Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the purity and structural integrity of PROTAC (Proteolysis Targeting Chimera) linkers are of paramount importance. Tos-PEG3-CH2COOtBu is a commonly employed PEG-based linker, valued for its ability to connect a target protein ligand and an E3 ligase ligand.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of this compound purity, and contrasts its utility with emerging alternative linker technologies.

Characterization of this compound Purity: A Multi-Modal Approach

The definitive assessment of this compound purity necessitates a combination of chromatographic and spectroscopic techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of synthetic compounds like this compound.[] Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are often employed. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and identification of the main compound and any impurities.

Table 1: Comparison of HPLC Purity Data for this compound from Representative Suppliers

SupplierStated Purity (%)Analytical Method
Representative Supplier A≥ 99%HPLC-MS
Representative Supplier B≥ 97%HPLC
Representative Supplier C≥ 95%HPLC

Note: This table is a synthesized representation based on purity claims from various commercial suppliers. Actual purity may vary between lots.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. The spectrum provides detailed information about the chemical environment of each proton, allowing for the verification of the tosyl group, the PEG chain, and the tert-butyl ester. Purity can also be estimated by comparing the integrals of characteristic peaks to those of a known internal standard.

Table 2: Representative ¹H NMR Peak Assignments for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.79d2HAr-H (ortho to SO₂)
7.35d2HAr-H (meta to SO₂)
4.16t2HTsO-CH ₂-
4.05s2H-O-CH ₂-COO-
3.75 - 3.60m10HPEG backbone (-O-CH ₂-CH ₂-O-)
2.45s3HAr-CH
1.47s9H-C(CH ₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, providing an additional layer of identity verification. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds. The detection of the correct molecular ion peak, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), confirms the compound's identity.

Comparison with Alternative PEGylation Strategies: The Rise of Click Chemistry

While tosylated PEGs are effective, the field of PROTAC development is increasingly adopting "click chemistry" linkers due to their high efficiency, specificity, and mild reaction conditions. The most prominent among these are linkers designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Table 3: Comparative Analysis of this compound and a Representative SPAAC Linker (e.g., Azide-PEG3-Alkyne)

FeatureThis compoundAzide-PEG3-Alkyne (SPAAC Linker)
Reaction Type Nucleophilic SubstitutionCycloaddition
Reaction Conditions Basic, may require heatingMild, physiological conditions
Reaction Speed Moderate to slowFast
Byproducts Tosylate saltsNone
Bioorthogonality Lower (tosyl group can react with nucleophiles)High (azide and alkyne groups are largely inert in biological systems)
Purity of Final Conjugate May require extensive purificationOften high, with minimal purification needed

The use of SPAAC linkers can streamline the synthesis of PROTACs, often leading to higher yields and purer final products compared to traditional methods involving tosylated PEGs.

Experimental Protocols

General Protocol for HPLC-MS Analysis of this compound
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

General Protocol for ¹H NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16 or as needed for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate the relevant peaks and assign them to the corresponding protons in the structure.

Visualizing the Workflow and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Validation cluster_application Application synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC / LC-MS (Purity Assessment) purification->hplc Purity >95% nmr ¹H NMR (Structural Confirmation) hplc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms protac_synthesis PROTAC Synthesis ms->protac_synthesis Validated Linker protac_pathway target_protein Target Protein ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex protac PROTAC linker This compound (or alternative) protac->linker protac->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Proximity-induced degradation Target Protein Degradation ubiquitination->degradation proteasome Proteasome proteasome->degradation Recognizes Ub-tag

References

A Comparative Guide to the Spectroscopic Analysis of Tos-PEG3-CH2COOtBu and Related Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is fundamental to the successful synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The heterobifunctional linker, Tos-PEG3-CH2COOtBu, is a valuable tool in this field, offering a tosyl group for nucleophilic substitution and a protected carboxylic acid for subsequent amide coupling.[1][2] Its polyethylene glycol (PEG) spacer enhances solubility and provides conformational flexibility.[2][3]

This guide provides an objective comparison of spectroscopic techniques for the analysis of this compound and its conjugates. It contrasts its analytical signatures with those of alternative linkers and includes supporting experimental protocols for key analytical methods like Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Spectroscopic Profile of this compound

The unambiguous identification of this compound relies on a combination of analytical techniques, each providing complementary structural information.

Table 1: Summary of Expected Spectroscopic Data for this compound

Technique Feature Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H)Aromatic protons of the tosyl group.[4]
~4.2 ppm (t, 2H)Methylene protons (-CH₂) adjacent to the tosyl group.
~3.6 ppm (m, 8H)Repeating ethylene glycol (-OCH₂CH₂O-) units of the PEG3 spacer.
~4.1 ppm (s, 2H)Methylene protons (-CH₂) adjacent to the carbonyl group.
~2.4 ppm (s, 3H)Methyl protons (-CH₃) of the tosyl group.
~1.4 ppm (s, 9H)tert-Butyl (-C(CH₃)₃) protons.
Mass Spec. Molecular Ionm/z 419.17 [M+H]⁺, 441.15 [M+Na]⁺Confirms the molecular weight (418.5 g/mol ).
FragmentationLoss of 56 Da (isobutylene)Characteristic fragmentation of the tert-butyl ester group.
Peaks separated by 44 DaCorresponds to the mass of the ethylene glycol monomer unit.
FTIR Wavenumber (cm⁻¹)~1735 cm⁻¹C=O stretching of the tert-butyl ester.
~1360 & ~1175 cm⁻¹Asymmetric and symmetric S=O stretching of the sulfonyl group.
~1100 cm⁻¹C-O-C stretching of the PEG ether backbone.
~1600 & ~820 cm⁻¹C=C aromatic stretching and S-O-C vibrations from the tosyl group.
Comparative Analysis with Alternative Linkers

The choice of linker chemistry significantly impacts the analytical workflow. Different functional groups produce distinct spectroscopic signatures, which must be understood for accurate characterization. Below is a comparison with a common alternative, a maleimide-PEG-NHS ester linker, used for thiol and amine conjugation, respectively.

Table 2: Spectroscopic Comparison of Heterobifunctional Linkers

Spectroscopic Feature This compound Alternative: Mal-PEG4-NHS Ester Analytical Implications
¹H NMR (Key Signals) Tosyl aromatic (~7.3-7.8 ppm), Tosyl methyl (~2.4 ppm), t-Butyl (~1.4 ppm).Maleimide protons (~6.7 ppm, s), NHS ester succinimide protons (~2.8 ppm, s).Distinct, non-overlapping signals allow for clear identification and assessment of purity for each linker type.
Mass Spec. (Reactivity) Tosyl group reacts with nucleophiles (e.g., alcohols, thiols). t-Butyl ester is deprotected by acid.Maleimide group reacts specifically with thiols. NHS ester reacts with primary amines.The reaction products will show different mass shifts corresponding to the conjugated molecule and the loss of the leaving group (tosyl) or reacting group (NHS).
Conjugate Stability Forms stable ether or thioether bonds. The final amide bond is also stable.Thioether bond is stable. Amide bond is stable. However, the maleimide ring can undergo hydrolysis.MS analysis over time can be used to assess the stability of the final conjugate, monitoring for hydrolysis products.
Chromatography (HPLC) Moderately hydrophobic due to the tosyl and t-butyl groups.Can be more hydrophilic depending on the PEG length and end groups.The choice of linker affects the retention time in reversed-phase HPLC, requiring methods to be optimized for purification and analysis.

Experimental Protocols & Workflows

Robust and reproducible data are contingent on well-defined experimental protocols.

General Protocol for ¹H NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for structural elucidation.

  • Sample Preparation : Dissolve 5-10 mg of the linker or conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard : Add a known concentration of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required. The standard's resonance should not overlap with analyte signals.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for accurate integration, and an appropriate spectral width.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals and compare the relative integrals to the expected proton count for each functional group to confirm the structure. The chemical shifts should be referenced to the internal standard or the residual solvent peak.

General Protocol for ESI-MS Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is essential for confirming the molecular weight and assessing the purity of PEG linkers.

  • Sample Preparation : Prepare a stock solution of the linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 1-10 µM using the mobile phase as the diluent.

  • Chromatography (LC-MS) :

    • Column : Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase : A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient : Run a linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Mass Range : Set the scan range to include the expected m/z of the analyte (e.g., 100-1000 m/z).

    • Capillary Voltage : ~3-4 kV.

    • Source Temperature : ~120-150 °C.

  • Data Analysis : Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For PEGylated molecules, a distribution of peaks separated by 44 Da (mass of an ethylene glycol unit) may be observed if the sample is polydisperse.

G cluster_synthesis Conjugation Workflow start This compound reac1 React with Nucleophile (e.g., Protein-SH) start->reac1 Step 1 conj1 Intermediate Conjugate (Protein-S-PEG3-CH2COOtBu) reac1->conj1 deprotect Acidic Deprotection (e.g., TFA) conj1->deprotect Step 2 conj2 Activated Conjugate (Protein-S-PEG3-CH2COOH) deprotect->conj2 reac2 Couple with Amine (e.g., Ligand-NH2) conj2->reac2 Step 3 final Final PROTAC/ADC (Protein-Linker-Ligand) reac2->final

Caption: Synthetic workflow for using the bifunctional this compound linker.

G cluster_analysis Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Interpretation sample Linker or Conjugate Sample prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr prep_ms Dilute in ACN/H2O sample->prep_ms prep_ftir Prepare KBr pellet or cast film sample->prep_ftir acq_nmr ¹H NMR prep_nmr->acq_nmr acq_ms LC-ESI-MS prep_ms->acq_ms acq_ftir FTIR prep_ftir->acq_ftir data_nmr Confirm Structure (& Purity) acq_nmr->data_nmr data_ms Confirm MW (& Purity) acq_ms->data_ms data_ftir Identify Functional Groups acq_ftir->data_ftir report Comprehensive Characterization Report data_nmr->report data_ms->report data_ftir->report

Caption: General workflow for the spectroscopic analysis of a linker or conjugate.

G cluster_techniques Analytical Techniques cluster_info Information Provided center_node Complete Characterization nmr NMR info_nmr Covalent Structure & Stereochemistry nmr->info_nmr ms Mass Spectrometry info_ms Molecular Weight & Formula ms->info_ms ftir FTIR info_ftir Functional Groups ftir->info_ftir hplc Chromatography info_hplc Purity & Polarity hplc->info_hplc info_nmr->center_node info_ms->center_node info_ftir->center_node info_hplc->center_node

Caption: Logical relationship of orthogonal analytical techniques for linker analysis.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with Tos-PEG3-CH2COOtBu and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified proteins is paramount. The choice of modification reagent and the subsequent analytical workflow significantly impact the quality and interpretation of mass spectrometry data. This guide provides an objective comparison of the mass spectrometry analysis of proteins modified with Tos-PEG3-CH2COOtBu, a heterobifunctional PEG linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), against two common alternative PEGylation strategies: N-hydroxysuccinimide (NHS)-ester PEGylation and Maleimide-PEGylation.

Introduction to Protein Modification Reagents

Protein modification with polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and to facilitate the study of protein interactions.[1] The choice of PEGylation reagent is dictated by the available functional groups on the protein and the desired outcome of the modification.

  • This compound: This reagent is a heterobifunctional linker. The tosyl group can react with nucleophiles like amines or thiols, while the tert-butyl ester protects a carboxylic acid. This linker is particularly relevant in the construction of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[2][3]

  • NHS-ester PEG: These reagents react primarily with primary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form stable amide bonds.[4] This is a common method for general protein PEGylation.

  • Maleimide-PEG: These reagents specifically react with free sulfhydryl groups, found in cysteine residues, to form stable thioether bonds.[5] This allows for more site-specific modification if the protein has a limited number of accessible cysteines.

Quantitative Comparison of Protein Modification and Mass Spectrometry Analysis

The efficiency of the modification reaction and the quality of the subsequent mass spectrometry data are critical for successful protein analysis. The following tables provide a summary of expected quantitative data when comparing these three PEGylation reagents.

Table 1: Comparison of Protein Modification Efficiency

FeatureThis compoundNHS-ester PEGMaleimide-PEG
Target Residues Amines, ThiolsPrimary Amines (Lys, N-terminus)Thiols (Cys)
Reaction pH 7.5 - 9.07.0 - 8.56.5 - 7.5
Typical Molar Excess (Reagent:Protein) 10-50 fold5-20 fold10-50 fold
Reaction Time 2-12 hours0.5-4 hours1-4 hours
Expected Modification Efficiency Moderate to HighHighHigh (if cysteines are accessible)
Side Reactions Possible reaction with other nucleophilesHydrolysis of NHS-esterReaction with other nucleophiles at high pH
Selectivity ModerateLow (multiple lysines)High (cysteine specific)

Table 2: Comparison of Mass Spectrometry Analysis Outcomes

FeatureThis compound modified ProteinNHS-ester PEG modified ProteinMaleimide-PEG modified Protein
Observed Mass Shift (Da) Dependent on specific PROTAC structureDependent on PEG sizeDependent on PEG size
Heterogeneity in MS Spectrum High (if multiple reactive sites)High (polydispersity of PEG and multiple sites)Low to Moderate (site-specific)
Dominant Ion Species Multiply charged ionsMultiply charged ions, often with broad distributionsMultiply charged ions
Fragmentation Pattern (CID/HCD) Complex, fragmentation of both peptide and linkerCharacteristic PEG fragmentation (loss of 44 Da units)Fragmentation of peptide backbone
Suitability for Intact Mass Analysis Challenging due to heterogeneityChallengingGood, especially with defined PEG linkers
Suitability for Peptide Mapping Good, allows for site localizationGood, allows for site localizationExcellent for site confirmation
Data Analysis Complexity HighHighModerate

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for protein modification and subsequent mass spectrometry analysis.

Protocol 1: Protein Modification with this compound

This protocol describes the initial step of conjugating a protein to a molecule containing a reactive amine, which would then be followed by reaction with the other end of the PROTAC linker.

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., PBS, HEPES).

  • Reagent Preparation: Prepare a stock solution of the amine-containing molecule (to be linked via the tosyl group) in an appropriate solvent (e.g., DMSO).

  • Reaction: Add a 10- to 50-fold molar excess of the amine-containing molecule to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove the excess unreacted molecule and by-products using size-exclusion chromatography or dialysis.

  • Second Step (PROTAC synthesis): The purified protein-molecule conjugate would then be reacted with the deprotected carboxylic acid end of the this compound linker, followed by conjugation to the E3 ligase ligand.

Protocol 2: Protein Modification with NHS-ester PEG
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG reagent in a dry, water-miscible organic solvent (e.g., DMSO) to a concentration of 10-100 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the NHS-ester PEG solution to the protein solution. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification: Remove excess reagent by dialysis or size-exclusion chromatography.

Protocol 3: Protein Modification with Maleimide-PEG
  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT, followed by removal of the reducing agent. Dissolve the protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).

  • Reagent Preparation: Dissolve the Maleimide-PEG reagent in a suitable solvent (e.g., DMSO or water) immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as cysteine or beta-mercaptoethanol.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis.

Protocol 4: Mass Spectrometry Analysis of Modified Proteins
  • Sample Preparation: Dilute the purified modified protein to a suitable concentration (e.g., 0.1-1 mg/mL) in a volatile buffer compatible with mass spectrometry (e.g., 50 mM ammonium acetate). For peptide mapping, the protein is first denatured, reduced, alkylated, and then digested with a protease like trypsin.

  • LC-MS/MS Analysis:

    • Intact Mass Analysis: Separate the intact protein using reverse-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode.

    • Peptide Mapping: Separate the tryptic peptides using reverse-phase chromatography with a gradient of acetonitrile in water with 0.1% formic acid. Analyze the eluting peptides using a mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain MS/MS spectra for peptide identification and modification site localization.

  • Data Analysis:

    • Intact Mass: Deconvolute the raw mass spectra to determine the molecular weight of the modified protein and assess the degree of PEGylation and heterogeneity.

    • Peptide Mapping: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra and localize the PEG modification sites by identifying the mass shift on specific amino acid residues.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can help visualize the complex workflows and relationships in protein modification and analysis.

Experimental_Workflow cluster_modification Protein Modification cluster_purification Purification cluster_analysis Mass Spectrometry Analysis Protein Protein Modified_Protein Modified Protein Protein->Modified_Protein Reaction Reagent This compound or NHS-PEG or Maleimide-PEG Reagent->Modified_Protein Purification Size-Exclusion Chromatography or Dialysis Modified_Protein->Purification Purified_Protein Purified Modified Protein Purification->Purified_Protein LC_MS LC-MS/MS Purified_Protein->LC_MS Data_Analysis Data Analysis (Intact Mass / Peptide Mapping) LC_MS->Data_Analysis Results Characterization Results Data_Analysis->Results

Caption: General experimental workflow for protein modification and mass spectrometry analysis.

Reagent_Comparison Reagents Protein Modification Reagents This compound NHS-ester PEG Maleimide-PEG Targets Target Functional Groups Amines & Thiols Primary Amines Thiols Reagents:tos->Targets:am_th reacts with Reagents:nhs->Targets:am reacts with Reagents:mal->Targets:th_ reacts with Selectivity Reaction Selectivity Moderate Low High Targets:am_th->Selectivity:mod results in Targets:am->Selectivity:low results in Targets:th_->Selectivity:high results in MS_Complexity MS Data Complexity High High Moderate Selectivity:mod->MS_Complexity:h_comp leads to Selectivity:low->MS_Complexity:h_comp2 leads to Selectivity:high->MS_Complexity:m_comp leads to

Caption: Logical relationship between reagent choice, selectivity, and MS data complexity.

Conclusion

The selection of a protein modification reagent has significant downstream implications for mass spectrometry analysis.

  • This compound is a specialized linker ideal for constructing complex bioconjugates like PROTACs. Its analysis by mass spectrometry can be challenging due to the potential for multiple reaction sites and the complexity of the final construct.

  • NHS-ester PEGs are effective for general protein PEGylation but often result in heterogeneous products, leading to complex mass spectra that can be difficult to interpret.

  • Maleimide-PEGs offer high selectivity for cysteine residues, which can lead to more homogeneous products and cleaner mass spectra, simplifying data analysis.

Ultimately, the choice of reagent should be guided by the specific research question and the analytical capabilities available. For applications requiring high specificity, such as the analysis of a specific modification site, Maleimide-PEGs are often preferred. For applications requiring the construction of bifunctional molecules, reagents like this compound are essential, despite the analytical challenges they may present. A thorough understanding of the chemistry of each reagent and its expected behavior in mass spectrometry is crucial for designing robust experiments and accurately interpreting the resulting data.

References

A Comparative Guide to Alternative Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of many TPD technologies are bifunctional molecules that recruit a target protein to a cellular degradation machinery. The linker connecting the target-binding and recruiter-binding moieties is a critical determinant of the efficacy and selectivity of these degraders. This guide provides an objective comparison of linker technologies in three prominent TPD approaches: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), supported by experimental data and detailed protocols.

Introduction to Targeted Protein Degradation Technologies

TPD strategies leverage the cell's natural protein disposal systems to selectively eliminate proteins of interest (POIs). This is achieved through chimeric molecules that act as a bridge between the POI and a component of the degradation machinery.

  • PROTACs utilize the ubiquitin-proteasome system (UPS). They are heterobifunctional molecules composed of a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker. By forming a ternary complex, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

  • LYTACs hijack the endosomal-lysosomal pathway. These molecules consist of a binder to a cell-surface lysosome-targeting receptor and a binder to an extracellular or membrane-bound POI. This dual binding results in the internalization of the POI and its subsequent degradation within the lysosome.[]

  • SNIPERs are a specific class of PROTACs that recruit the inhibitor of apoptosis protein (IAP) family of E3 ligases to the target protein, leading to its ubiquitination and proteasomal degradation.[1][3][4]

The Critical Role of the Linker

The linker in these bifunctional degraders is far from a passive spacer. Its length, composition, and attachment points profoundly influence the molecule's properties and performance by:

  • Dictating Ternary Complex Formation: The linker's flexibility and length are crucial for the productive formation of the POI-degrader-recruiter ternary complex.

  • Influencing Physicochemical Properties: The linker's chemical nature affects the solubility, cell permeability, and metabolic stability of the entire molecule.

  • Modulating Selectivity and Potency: Subtle changes in the linker can alter the geometry of the ternary complex, leading to differences in degradation efficiency (DC50 and Dmax) and selectivity for the target protein.

Comparative Performance of Linkers in TPD

The following sections provide a comparative overview of linker strategies for PROTACs, LYTACs, and SNIPERs, supported by quantitative data where available.

PROTAC Linkers

A wide variety of linkers have been explored for PROTACs, with polyethylene glycol (PEG) and alkyl chains being the most common. The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair.

Data Presentation: Impact of Linker Length and Composition on PROTAC Performance

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BETd-24-6 BRD4CRBNPEG4>1000<20
dBET1 BRD4CRBNPEG84.3>98
dBET57 BRD4CRBNPEG121.8>98
SNIPER-3 BCR-ABLcIAP1Hexyl6>10,000~50 (at 30 µM)
SNIPER-4 BCR-ABLcIAP1Decyl10>10,000~70 (at 30 µM)
BTK SNIPER-12 BTKIAPPEG5182>80
BTK SNIPER-13 BTKIAPPEG2Inactive-

Data compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

LYTAC Linkers

LYTACs are a newer modality, and the exploration of their linkers is an active area of research. The linker in a LYTAC connects a POI-binding moiety (often an antibody or a small molecule) to a ligand for a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR).

While comprehensive tables directly comparing linker modifications with DC50 and Dmax values are not as readily available as for PROTACs, initial studies have shown that the choice of the lysosome-targeting ligand and its conjugation to the POI binder are critical for efficient degradation. For instance, using a multivalent presentation of the lysosome-targeting ligand can enhance degradation efficiency.

SNIPER Linkers

As a subclass of PROTACs, the principles of linker design for SNIPERs are similar. The linker must bridge the target protein and an IAP E3 ligase. Studies have shown that both linker length and composition are critical for the degradation potency of SNIPERs.

For example, in a series of SNIPERs targeting BCR-ABL, a decyl linker (10 carbons) was more effective than a hexyl linker (6 carbons). In another study on BTK-targeting SNIPERs, a 5-unit PEG linker led to potent degradation (DC50 = 182 nM), while a shorter 2-unit PEG linker was inactive, highlighting the importance of optimal linker length.

Experimental Protocols

Accurate and reproducible assessment of degrader performance is crucial for structure-activity relationship (SAR) studies. Below are detailed protocols for key experiments.

Determination of DC50 and Dmax by Western Blotting

Objective: To quantify the concentration-dependent degradation of a target protein induced by a degrader.

Materials:

  • Cells expressing the target protein

  • Culture medium and supplements

  • Degrader compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the degrader in culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the degrader or vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using a chemiluminescence substrate and capture the signal.

    • Repeat the process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Western (ICW) / In-Cell ELISA

Objective: A higher-throughput method to quantify intracellular protein levels.

Materials:

  • Adherent cells

  • 96-well plates

  • Degrader compound

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer

  • Primary antibody against the target protein

  • Fluorescently labeled secondary antibody (for ICW) or HRP-conjugated secondary antibody and substrate (for In-Cell ELISA)

  • Plate reader capable of fluorescence or absorbance detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the degrader as described for the Western blot protocol.

  • Fixation and Permeabilization: After treatment, fix the cells with fixing solution and then permeabilize with permeabilization buffer.

  • Immunostaining:

    • Block the wells with blocking buffer.

    • Incubate with the primary antibody.

    • Wash and incubate with the appropriate secondary antibody.

  • Signal Detection:

    • For ICW, read the fluorescence intensity using a plate reader.

    • For In-Cell ELISA, add the substrate, stop the reaction, and read the absorbance.

  • Data Analysis: Normalize the signal to a cell staining dye or a housekeeping protein. Calculate the percentage of remaining protein and determine DC50 and Dmax as described above.

Immunoprecipitation for Ubiquitination Analysis

Objective: To confirm that the degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.

Materials:

  • Treated cell lysates

  • Antibody against the target protein

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against ubiquitin

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysate with the antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G beads to capture the complex.

    • Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the captured proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect polyubiquitinated target protein.

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell POI Extracellular/Membrane Protein of Interest (POI) Ternary Ternary Complex (POI-LYTAC-LTR) POI->Ternary LYTAC LYTAC LYTAC->Ternary LTR Lysosome-Targeting Receptor LTR->Ternary Endosome Endosome Ternary->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Degraded Peptides Lysosome->Degradation

Caption: LYTAC Mechanism of Action.

SNIPER_Mechanism cluster_cell Cell SNIPER SNIPER Ternary Ternary Complex (POI-SNIPER-IAP) SNIPER->Ternary POI Protein of Interest (POI) POI->Ternary IAP IAP E3 Ligase IAP->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->SNIPER Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: SNIPER Mechanism of Action.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with serial dilutions of degrader start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blotting lysis->western icw In-Cell Western / ELISA lysis->icw ip Immunoprecipitation for Ubiquitination Analysis lysis->ip analysis Data Analysis: Determine DC50 & Dmax western->analysis icw->analysis end End: Characterize Degrader analysis->end ub_western Western Blot for Ubiquitin ip->ub_western ub_western->end

Caption: Experimental Workflow for Degrader Characterization.

Conclusion

The linker is a critical component in the design of effective and selective protein degraders. While significant progress has been made in understanding the structure-activity relationships of PROTAC linkers, the exploration of linkers for newer modalities like LYTACs is still in its early stages. The systematic evaluation of linker length, composition, and geometry, supported by robust experimental data, will be essential for the continued development of TPD-based therapeutics. This guide provides a framework for comparing these alternative linker technologies and the necessary experimental protocols to facilitate this research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG3-CH2COOtBu
Reactant of Route 2
Reactant of Route 2
Tos-PEG3-CH2COOtBu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.